1-Bromo-3-chloropropan-2-ol
Description
The exact mass of the compound 1-Bromo-3-chloropropan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3-chloropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCSPSRGSLXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310623 | |
| Record name | 1-Bromo-3-chloro-2-propanol | |
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Molecular Weight |
173.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4540-44-7 | |
| Record name | 1-Bromo-3-chloro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloropropan-2-ol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-bromo-3-chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173177 | |
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| Record name | 1-Bromo-3-chloro-2-propanol | |
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| Record name | 1-bromo-3-chloropropan-2-ol | |
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Foundational & Exploratory
1-Bromo-3-chloropropan-2-ol: A Technical Guide for Chemical Researchers
Foreword: This document provides a detailed overview of the chemical and physical properties, structure, and potential reactivity of 1-Bromo-3-chloropropan-2-ol. It is intended for an audience of researchers, scientists, and professionals in drug development. It must be noted that while this compound is commercially available, detailed experimental protocols, comprehensive spectral analyses, and specific application examples are sparsely documented in publicly accessible scientific literature. Consequently, certain sections of this guide are based on established principles of organic chemistry and provide a theoretical framework for understanding this molecule.
Chemical Identity and Molecular Structure
1-Bromo-3-chloropropan-2-ol is a trifunctional organic molecule belonging to the halohydrin class of compounds. Its structure incorporates a bromine atom, a chlorine atom, and a hydroxyl group on a three-carbon propane backbone.
Key Identifiers: [1]
-
IUPAC Name: 1-bromo-3-chloropropan-2-ol
-
CAS Number: 4540-44-7
-
Molecular Formula: C₃H₆BrClO
-
Molecular Weight: 173.43 g/mol
-
SMILES: C(C(CBr)O)Cl
-
InChI Key: TVDCSPSRGSLXOV-UHFFFAOYSA-N
The central carbon atom (C2) is a chiral center, meaning this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The presence of two different halogen atoms at the primary C1 and C3 positions, along with a secondary alcohol at C2, imparts a unique and versatile reactivity profile, making it a potentially valuable building block in multi-step organic synthesis.
Physicochemical Properties
The following table summarizes the key experimental and computed physical properties of 1-Bromo-3-chloropropan-2-ol. Data from commercial suppliers should be consulted for batch-specific values.
| Property | Value | Source |
| Appearance | Liquid (presumed) | General Classification |
| Boiling Point | 197 °C at 760 mmHg | Alfa Chemistry[2] |
| Density | 1.725 g/cm³ | Alfa Chemistry[2] |
| Flash Point | 76.1 °C | Alfa Chemistry[2] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[1] |
| Rotatable Bonds | 2 | PubChem (Computed)[1] |
Spectral Data Analysis (Theoretical)
Authoritative, interpreted spectra for 1-Bromo-3-chloropropan-2-ol are not widely available in public databases. However, a theoretical analysis based on its structure allows for the prediction of key spectral features that are essential for its characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five non-exchangeable protons. The methine proton on C2 (-CH(OH)-) would likely appear as a multiplet, coupled to the four methylene protons on C1 and C3. The diastereotopic protons of the -CH₂Br and -CH₂Cl groups would each present as a pair of doublets of doublets (ABX system). The proton of the hydroxyl group (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the propane backbone, each shifted downfield by the adjacent electronegative atoms. The carbon bearing the hydroxyl group (C2) would be found in the typical range for secondary alcohols, while the carbons bonded to chlorine (C3) and bromine (C1) would be further downfield, with the C-Br signal typically appearing at a slightly higher field than the C-Cl signal.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the sp³ hybridized carbons would be observed around 2850-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain characteristic C-O, C-Br, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would be expected to show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Key fragmentation pathways would likely involve the loss of halogen atoms (Br• or Cl•), water (H₂O), or fragments such as CH₂Cl or CH₂Br.
Synthesis and Purification (Conceptual Pathway)
In this proposed mechanism, the epoxide oxygen is first protonated by HBr, activating the ring toward nucleophilic attack. The bromide ion (Br⁻) then attacks one of the carbons of the epoxide. Due to steric and electronic factors, the attack is expected to occur preferentially at the less substituted carbon (C3), which would yield 1-bromo-3-chloropropan-2-ol. Attack at the central carbon (C2) is also possible, potentially leading to isomeric byproducts.
Disclaimer: The following protocol is a conceptual illustration and has not been validated against a published experimental procedure. It should not be performed without a thorough literature search and risk assessment.
Conceptual Protocol:
-
Reaction Setup: Cool a solution of epichlorohydrin in a suitable inert solvent (e.g., diethyl ether or dichloromethane) in an ice-salt bath.
-
Reagent Addition: Slowly add a stoichiometric equivalent of aqueous or gaseous hydrogen bromide to the cooled solution with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize excess acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product would likely require purification by vacuum distillation or column chromatography to isolate the desired 1-Bromo-3-chloropropan-2-ol.
Caption: Conceptual workflow for the synthesis of 1-Bromo-3-chloropropan-2-ol.
Reactivity and Chemical Transformations
The reactivity of 1-Bromo-3-chloropropan-2-ol is dictated by its three functional groups. This trifunctional nature allows for a range of selective transformations, making it a versatile synthetic intermediate.
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Nucleophilic Substitution: The carbon-halogen bonds are susceptible to nucleophilic attack. Generally, the carbon-bromine bond is more labile and thus more reactive towards nucleophiles than the carbon-chlorine bond. This differential reactivity allows for sequential substitution reactions. For instance, reaction with one equivalent of a nucleophile (e.g., an alkoxide, cyanide, or amine) would likely result in selective displacement of the bromide.
-
Epoxide Formation: As a halohydrin, treatment with a base (e.g., sodium hydroxide) can induce intramolecular Williamson ether synthesis. Deprotonation of the hydroxyl group forms an alkoxide, which can then displace the adjacent bromide via an intramolecular Sₙ2 reaction to form a substituted glycidyl ether.
-
Alcohol Reactions: The secondary hydroxyl group can undergo typical alcohol reactions, such as oxidation to the corresponding ketone (1-bromo-3-chloropropan-2-one), or esterification/etherification to protect the alcohol or introduce further functionality.
Caption: Potential reaction pathways for 1-Bromo-3-chloropropan-2-ol.
Applications in Research and Drug Development
While its structural analog, 1-bromo-3-chloropropane, is widely used as an intermediate in the synthesis of numerous pharmaceuticals, specific, documented applications of 1-bromo-3-chloropropan-2-ol are not prevalent in the literature.[3] As a commercially available reagent, it is presumed to be used as a building block in proprietary or niche synthetic processes where the introduction of a 1-bromo-3-chloro-2-hydroxypropyl moiety is required. Its potential lies in its ability to serve as a precursor to chiral epoxides or as a trifunctional scaffold for constructing complex molecular architectures.
Safety and Handling
1-Bromo-3-chloropropan-2-ol is classified as a hazardous substance. The primary known hazard is that it is harmful if swallowed.[1]
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GHS Classification: Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors or mists.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Disclaimer: This safety information is a summary. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical for complete and detailed safety information.
Conclusion
1-Bromo-3-chloropropan-2-ol is a versatile chemical intermediate characterized by its unique combination of a secondary alcohol and two different primary halides. This structure provides a platform for a variety of selective chemical transformations, including sequential nucleophilic substitutions and intramolecular cyclizations. While its physicochemical properties are documented by chemical suppliers, there is a notable lack of detailed, publicly available research on its synthesis, spectral characterization, and specific applications in drug development. For researchers, this presents both a challenge, due to the limited data, and an opportunity for further investigation into the synthetic utility of this trifunctional building block.
References
Sources
Synthesis and preparation of 1-Bromo-3-chloropropan-2-ol
An In-depth Technical Guide to the Synthesis and Preparation of 1-Bromo-3-chloropropan-2-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and safe handling of 1-Bromo-3-chloropropan-2-ol (BCHPO), a key halohydrin intermediate in synthetic organic chemistry. The primary focus is on the prevalent and efficient synthetic route involving the acid-catalyzed ring-opening of epichlorohydrin. This document delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and outlines methods for purification and analysis. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically grounded resource for the preparation and use of this versatile building block.
Introduction and Significance
1-Bromo-3-chloropropan-2-ol is a trifunctional aliphatic alcohol containing bromine, chlorine, and a hydroxyl group.[1] This unique combination of reactive sites makes it a highly valuable intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[2] Its structure allows for selective chemical transformations, enabling chemists to introduce specific functionalities into a target molecule. The most direct and industrially relevant synthesis of 1-Bromo-3-chloropropan-2-ol proceeds via the hydrobromination of epichlorohydrin, an accessible and bio-based feedstock.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Bromo-3-chloropropan-2-ol is presented below. This data is essential for planning experimental work, including purification and storage.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-chloropropan-2-ol | PubChem[1] |
| CAS Number | 4540-44-7 | PubChem[1] |
| Molecular Formula | C₃H₆BrClO | PubChem[1] |
| Molecular Weight | 173.43 g/mol | PubChem[1] |
| Appearance | Colorless Liquid (Predicted) | |
| Boiling Point | Decomposes (Predicted) | |
| Density | 1.758 g/cm³ (Predicted) |
Synthetic Strategy: Ring-Opening of Epichlorohydrin
The most effective and common method for preparing 1-Bromo-3-chloropropan-2-ol is the acid-catalyzed ring-opening of epichlorohydrin using hydrogen bromide (HBr). Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to nucleophilic attack that cleaves the ring.[4] This reaction can be catalyzed by either acid or base, but acid catalysis is particularly effective for opening the epoxide to reaction with halide anions.[5]
Causality of the Synthetic Choice
The selection of epichlorohydrin as the starting material is driven by several factors:
-
Availability and Cost: Epichlorohydrin is a high-production-volume chemical, making it an economical starting point.
-
Inherent Functionality: It already contains the chloromethyl group and the three-carbon backbone required for the target molecule.
-
Reaction Energetics: The high ring strain of the epoxide ring (approximately 13 kcal/mol) provides a strong thermodynamic driving force for the ring-opening reaction, leading to favorable reaction kinetics and high conversion rates.[4]
Hydrogen bromide is chosen as the reagent because it is a strong acid that readily protonates the epoxide oxygen, activating it for nucleophilic attack, and it provides the bromide nucleophile required for the final product.[5]
Reaction Mechanism and Regioselectivity
The acid-catalyzed ring-opening of an unsymmetrical epoxide like epichlorohydrin proceeds through a specific, regioselective mechanism.
-
Protonation of the Epoxide Oxygen: The first and rapid step is the protonation of the epoxide oxygen atom by the strong acid (HBr). This converts the neutral oxygen into a positively charged species, making it a much better leaving group.[5]
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a good nucleophile, then attacks one of the two electrophilic carbons of the protonated epoxide. In the case of epichlorohydrin, where the carbons are primary and secondary, the reaction proceeds via an Sₙ2-like mechanism. The nucleophile attacks the less sterically hindered carbon atom.[6] Therefore, the bromide ion selectively attacks the primary carbon (C1), leading to the formation of 1-Bromo-3-chloropropan-2-ol.
The electron-withdrawing effect of the adjacent chloromethyl group also influences the reaction, further favoring attack at the C1 position by destabilizing any potential carbocation character at the C2 position.
Caption: Reaction mechanism for the synthesis of 1-Bromo-3-chloropropan-2-ol.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of 1-Bromo-3-chloropropan-2-ol. All operations must be performed in a well-ventilated fume hood due to the hazardous nature of the chemicals involved.
Reagents and Equipment
| Reagent/Equipment | Specification |
| Epichlorohydrin | ≥99% purity |
| Hydrobromic Acid | 48% aqueous solution |
| Diethyl Ether | Anhydrous |
| Sodium Bicarbonate | Saturated aqueous solution |
| Magnesium Sulfate | Anhydrous |
| Round-bottom flask | 250 mL, with magnetic stir bar |
| Addition Funnel | 100 mL |
| Condenser | |
| Ice Bath | |
| Separatory Funnel | 500 mL |
| Rotary Evaporator |
Step-by-Step Synthesis Workflow
-
Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Charging: Charge the round-bottom flask with epichlorohydrin (e.g., 0.5 mol).
-
Slow Addition of HBr: Fill the addition funnel with 48% hydrobromic acid (e.g., 0.55 mol, 1.1 equivalents). Add the HBr dropwise to the stirred epichlorohydrin over a period of 60-90 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 100 mL of diethyl ether.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid) and 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the collected organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-Bromo-3-chloropropan-2-ol.
Caption: Step-by-step workflow for the laboratory synthesis of BCHPO.
Safety, Handling, and Storage
The synthesis of 1-Bromo-3-chloropropan-2-ol involves hazardous materials and requires strict adherence to safety protocols.
-
Hazard Overview:
-
Epichlorohydrin: Highly flammable, toxic, and a suspected carcinogen.
-
Hydrogen Bromide (48%): Acutely toxic and corrosive; causes severe skin burns and eye damage.
-
1-Bromo-3-chloropropan-2-ol: Expected to be harmful if swallowed or inhaled and may cause skin and eye irritation.[1]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles at all times.
-
-
Engineering Controls:
-
All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
-
-
Storage:
-
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Characterization and Purity Analysis
Confirmation of the product's identity and purity is critical. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the molecular weight of the product and assessing its purity. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the proton environment, showing distinct signals for the CH₂Br, CHOH, and CH₂Cl groups.
-
¹³C NMR: Will show three distinct peaks corresponding to the three carbon atoms in the molecule.
-
Conclusion
This guide outlines a reliable and well-understood method for the synthesis of 1-Bromo-3-chloropropan-2-ol from epichlorohydrin. By understanding the underlying chemical principles of acid-catalyzed epoxide ring-opening and adhering strictly to the detailed experimental and safety protocols, researchers can safely and efficiently prepare this valuable synthetic intermediate. The versatility of the product, stemming from its three distinct functional groups, ensures its continued importance in the fields of medicinal chemistry and materials science.
References
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PubChem. (n.d.). 1-Bromo-3-chloropropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Rock Chemicals, Inc. (2024). Top Industrial Applications of Bromo-3-Chloropropane. Retrieved from [Link]
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Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Retrieved from [Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]
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- 1. 1-Bromo-3-chloropropan-2-ol | C3H6BrClO | CID 20664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An Examination of the Physicochemical Properties of 1-Bromo-3-chloropropan-2-ol: A Guide for Researchers
Foreword for the Scientific Community: The following guide addresses the physical and chemical characteristics of 1-bromo-3-chloropropan-2-ol. It is imperative to note that comprehensive, experimentally verified data for this specific compound is notably scarce in publicly accessible scientific literature. Much of the readily available information pertains to its structural isomer, 1-bromo-3-chloropropane. This document endeavors to present the available data for 1-bromo-3-chloropropan-2-ol while clearly delineating it from the more extensively characterized 1-bromo-3-chloropropane to prevent misapplication of data.
1-Bromo-3-chloropropan-2-ol: Core Characteristics
1-Bromo-3-chloropropan-2-ol is a halogenated alcohol with significant potential as a chiral building block in pharmaceutical and chemical synthesis.[1] Its trifunctional nature, possessing bromo, chloro, and hydroxyl moieties, allows for diverse and regioselective chemical modifications.
Molecular and Basic Physical Properties
Below is a summary of the fundamental molecular and the limited available physical properties for 1-bromo-3-chloropropan-2-ol.
| Property | Value | Source |
| Molecular Formula | C₃H₆BrClO | [2] |
| Molecular Weight | 173.44 g/mol | [3] |
| CAS Number | 4540-44-7 | [2] |
| Boiling Point | 197°C at 760 mmHg | [3] |
| Density | 1.725 g/cm³ | [3] |
| Flash Point | 76.1°C | [3] |
Spectroscopic Data
While a comprehensive spectral analysis is not widely published, a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 1-bromo-3-chloropropan-2-ol.[2] Researchers should consult specialized databases for detailed spectral information. The NIST WebBook provides a value for its ionization energy.[4]
Synthesis and Reactivity
1-bromo-3-chloropropan-2-ol can be synthesized from epichlorohydrin.[1] Its reactivity is dictated by the three functional groups. The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification. The carbon-bromine and carbon-chlorine bonds are susceptible to nucleophilic substitution, with the C-Br bond generally being more reactive.
A notable application lies in its use for the enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate through lipase-catalyzed reactions, highlighting its importance in chiral chemistry.[1]
Safety and Handling
According to aggregated GHS information, 1-bromo-3-chloropropan-2-ol is classified as harmful if swallowed (Acute Toxicity 4).[2] Standard laboratory precautions for handling halogenated organic compounds should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Analytical Methodologies
The resolution of racemic 1-bromo-3-chloropropan-2-ol has been explored using High-Performance Liquid Chromatography (HPLC). While direct resolution of the enantiomers proved challenging with several chiral columns, derivatization to their phenoxy analogs allowed for separation on a normal phase (ODH) column.[1] This method was successfully applied to monitor the progress of enantioselective enzymatic reactions.[1]
A Note on the Isomer: 1-Bromo-3-chloropropane
Due to the frequent confusion between the two isomers, we provide a brief overview of the well-documented properties of 1-bromo-3-chloropropane. This data should not be used for 1-bromo-3-chloropropan-2-ol.
1-Bromo-3-chloropropane is a colorless liquid produced by the free-radical addition of hydrogen bromide to allyl chloride.[5] It serves as an alkylating agent in various chemical syntheses.[5]
Physical Properties of 1-Bromo-3-chloropropane
| Property | Value | Source |
| Molecular Formula | C₃H₆BrCl | [5] |
| Molecular Weight | 157.44 g/mol | [5] |
| CAS Number | 109-70-6 | [5] |
| Melting Point | -58.9 °C | [5] |
| Boiling Point | 143.3 °C | [5] |
Synthesis and Reactivity of 1-Bromo-3-chloropropane
The primary synthesis route involves the hydrobromination of allyl chloride.[6][7] Its reactivity is characterized by nucleophilic substitution reactions, where the bromine atom is a better leaving group than chlorine. For instance, its reaction with sodium cyanide in aqueous ethanol yields 4-chlorobutyronitrile.[8]
The following diagram illustrates a general synthesis pathway for 1-bromo-3-chloropropane.
Caption: Synthesis of 1-Bromo-3-chloropropane.
Experimental Protocols
Due to the lack of detailed published experimental procedures for 1-bromo-3-chloropropan-2-ol, this section will outline a general methodology for boiling point determination, a fundamental physical property.
Boiling Point Determination (Micro Method)
This protocol is a standard micro boiling point determination method applicable to small quantities of liquid samples.
Objective: To determine the boiling point of a liquid sample.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.[9]
-
Add a small amount of the liquid sample (a few drops) into the Durham tube.
-
Place the capillary tube, open end down, into the Durham tube.
-
Attach the Durham tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[9]
-
Suspend the thermometer and attached tube in the Thiele tube, ensuring the oil level is appropriate.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[9]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
The following flowchart illustrates the workflow for this procedure.
Caption: Workflow for Boiling Point Determination.
Conclusion
1-Bromo-3-chloropropan-2-ol is a valuable chiral intermediate with limitedly documented physicochemical properties. This guide has consolidated the available experimental data and highlighted the significant knowledge gaps that future research could address. It is crucial for researchers to exercise caution and not conflate the properties of this compound with its more thoroughly studied isomer, 1-bromo-3-chloropropane.
References
-
1-Bromo-3-chloropropane. In: Wikipedia. [Link]
-
1-Bromo-3-chloro-2-propanol. Alfa Aesar. [Link]
-
1-Bromo-3-chloropropan-2-ol. PubChem. [Link]
- Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
Preparation of 1-bromo-3-chloropropane. PrepChem.com. [Link]
-
SAFETY DATA SHEET: 1-chloropropan-2-ol. [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]
-
02 Exp 1 Boiling Point Determination. Scribd. [Link]
-
A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product? Quora. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
1-bromo-3-chloropropan-2-ol. NIST WebBook. [Link]
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An In-Depth Technical Guide to 1-Bromo-3-chloropropan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-chloropropan-2-ol, a halogenated organic compound of significant interest in synthetic chemistry. This document details its chemical identity, including its molecular formula and weight, and presents a thorough examination of its physicochemical properties. Authored for professionals in research and drug development, this guide synthesizes field-proven insights with technical data, covering key aspects of its synthesis, reactivity, and applications as a versatile chemical intermediate. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.
Chemical Identity and Molecular Structure
1-Bromo-3-chloropropan-2-ol is a tri-functionalized aliphatic alcohol. Its structure features a propane backbone substituted with a bromine atom at the C1 position, a chlorine atom at the C3 position, and a hydroxyl group at the C2 position.
The fundamental chemical identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₃H₆BrClO | PubChem[1] |
| Molecular Weight | 173.43 g/mol | PubChem[1] |
| IUPAC Name | 1-bromo-3-chloropropan-2-ol | PubChem[1] |
| CAS Number | 4540-44-7 | NIST[2] |
| Canonical SMILES | C(C(CBr)O)Cl | PubChem[1] |
The arrangement of a hydroxyl group on the central carbon, flanked by two different halogens, imparts a unique reactivity profile to the molecule, making it a valuable precursor in various synthetic pathways.
Caption: 2D structure of 1-Bromo-3-chloropropan-2-ol.
Physicochemical Properties
Understanding the physical and chemical properties of 1-Bromo-3-chloropropan-2-ol is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless liquid | Inferred from related compounds |
| Boiling Point | 361 K (88 °C) at 0.020 bar | NIST[2] |
| Solubility | Insoluble in water | CAMEO Chemicals[3] |
| Density | Data not available | |
| Vapor Pressure | Data not available | |
| Flash Point | Data not available |
Note: Due to the limited availability of experimental data for 1-Bromo-3-chloropropan-2-ol, some properties are inferred from its close structural analog, 1-Bromo-3-chloropropane.
Synthesis of 1-Bromo-3-chloropropan-2-ol
While specific, detailed laboratory protocols for the synthesis of 1-Bromo-3-chloropropan-2-ol are not abundantly available in peer-reviewed literature, a common and logical synthetic route involves the ring-opening of an epoxide precursor, such as epichlorohydrin. This method offers a high degree of regioselectivity and is a standard procedure in organic synthesis for the preparation of substituted propan-2-ols.
Conceptual Synthetic Pathway: Ring-Opening of Epichlorohydrin
A plausible and efficient method for the synthesis of 1-Bromo-3-chloropropan-2-ol is the acid-catalyzed ring-opening of epichlorohydrin with hydrobromic acid.
Caption: Conceptual synthesis of 1-Bromo-3-chloropropan-2-ol.
General Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established principles of epoxide ring-opening reactions. It should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with epichlorohydrin and a suitable solvent (e.g., a non-polar organic solvent like diethyl ether or dichloromethane). The flask is cooled in an ice bath to 0°C.
-
Addition of Reagent: Hydrobromic acid (HBr), typically a 48% aqueous solution, is added dropwise to the stirred solution of epichlorohydrin. The temperature should be carefully monitored and maintained at or below 5°C during the addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under vacuum to yield pure 1-Bromo-3-chloropropan-2-ol.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the acid-base reaction and to minimize potential side reactions.
-
Aqueous Workup: The washing steps are essential to remove unreacted acid and inorganic salts, ensuring the purity of the final product.
-
Vacuum Distillation: Purification by vacuum distillation is often necessary for high-boiling point liquids to prevent decomposition at elevated temperatures.
Reactivity and Applications in Drug Development
The synthetic utility of 1-Bromo-3-chloropropan-2-ol stems from the presence of three reactive functional groups: a primary bromide, a primary chloride, and a secondary alcohol. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature that allows for selective transformations. Generally, the C-Br bond is more labile and thus more susceptible to nucleophilic substitution than the C-Cl bond.
This reactivity makes 1-Bromo-3-chloropropan-2-ol a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. It can be used to introduce a functionalized three-carbon chain into a target molecule.
While specific examples of its use in the synthesis of marketed drugs are not widely documented, its structural motifs are present in various classes of bioactive compounds. The related compound, 1-Bromo-3-chloropropane, is a known intermediate in the manufacture of pharmaceuticals such as antidepressants, antipsychotics, and antihypertensives.[4][5] It is plausible that 1-Bromo-3-chloropropan-2-ol serves a similar role in the synthesis of compounds where a hydroxyl group at the 2-position is desired.
Potential Reactions:
-
Nucleophilic Substitution: The bromine and chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds.
-
Etherification: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.
-
Oxidation: The secondary alcohol can be oxidized to a ketone.
Safety, Handling, and Disposal
Potential Hazards:
-
Toxicity: Harmful if swallowed or inhaled.[6]
-
Irritation: May cause skin and eye irritation.
-
Flammability: Combustible liquid.[6]
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat should be worn at all times.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Spill and Disposal Procedures:
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Spectroscopic Characterization
Spectroscopic data is essential for the confirmation of the structure and purity of 1-Bromo-3-chloropropan-2-ol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the three carbons, with splitting patterns determined by their neighboring protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, chlorine, and other fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H, C-Br, and C-Cl stretching vibrations will also be present.
Conclusion
1-Bromo-3-chloropropan-2-ol is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug development. Its trifunctional nature allows for a range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. While detailed experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reasonably inferred from its structure and comparison to related compounds. As with all chemical reagents, proper safety precautions are paramount when handling this compound. Further research into the specific applications and reaction optimization of 1-Bromo-3-chloropropan-2-ol is warranted to fully exploit its synthetic potential.
References
-
Carl Roth GmbH + Co. KG. (2024, March 2). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]
- Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
PubChem. (n.d.). 1-Bromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Australian Government Department of Health. (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
-
International Agency for Research on Cancer. (2020). Some Industrial Chemical Intermediates and Solvents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 125. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloropropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Molbase. (n.d.). 1-bromo-3-chloro-2-propanol. Retrieved from [Link]
-
NIST. (n.d.). 1-bromo-3-chloropropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]
-
Rock Chemicals, Inc. (2024, December 6). Top Industrial Applications of Bromo-3-Chloropropane. Retrieved from [Link]
-
MD Topology. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]
- Google Patents. (n.d.). CN103709004A - Preparation method of 1, 3-propanediol.
-
Chegg. (2020, July 7). The 13C NMR spectrum of 1-bromo-3-chloropropane. Retrieved from [Link]
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A Systematic Approach to the IUPAC Nomenclature of 1-Bromo-3-chloropropan-2-ol: A Technical Guide
Abstract
The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring that a given name corresponds to a single, unique molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose. This in-depth technical guide provides a comprehensive, step-by-step methodology for determining the IUPAC name for the multifunctional organic compound 1-Bromo-3-chloropropan-2-ol. This guide is intended for researchers, scientists, and professionals in drug development who require a deep and practical understanding of organic nomenclature. We will deconstruct the naming process, addressing functional group priority, parent chain selection, locant assignment, and stereochemical configuration, thereby offering a replicable framework for naming similarly complex molecules.
Foundational Principles of IUPAC Substitutive Nomenclature
The IUPAC system for naming organic compounds is primarily based on the principle of substitutive nomenclature.[1] This method treats a molecule as a parent structure (typically the longest carbon chain) with various functional groups attached.[1] For molecules containing more than one type of functional group, a priority system is established to determine the principal functional group, which dictates the suffix of the name.[2][3] All other functional groups are then treated as substituents and are denoted by prefixes.[2]
The core tenets of this system involve:
-
Identifying the Principal Functional Group: This is the group with the highest priority according to IUPAC rules.[4]
-
Determining the Parent Chain: This is the longest continuous carbon chain that contains the principal functional group.[5]
-
Numbering the Parent Chain: The chain is numbered to assign the lowest possible number (locant) to the principal functional group.[5]
-
Identifying and Naming Substituents: All other groups attached to the parent chain are named as substituents.
-
Assembling the Name: The full IUPAC name is constructed by arranging the substituent names alphabetically, preceded by their locants, followed by the parent chain name and the suffix of the principal functional group.[6]
Step-by-Step Nomenclature of 1-Bromo-3-chloropropan-2-ol
Let us apply these principles to the target molecule, which has the following chemical structure:
Chemical Structure:
Identification of Functional Groups and Determination of Priority
The first step is to identify all functional groups present in the molecule. In this case, we have:
-
An alcohol (-OH) group (a hydroxyl group)
-
A bromine atom (-Br) (a bromo substituent)
-
A chlorine atom (-Cl) (a chloro substituent)
According to IUPAC priority rules, the alcohol functional group has a higher priority than alkyl halides.[3][7] Therefore, the alcohol group is the principal functional group, and the compound will be named as an alcohol, with the suffix "-ol".[8] The bromine and chlorine atoms will be treated as substituents, denoted by the prefixes "bromo" and "chloro", respectively.[7]
| Functional Group | Priority | Suffix (if principal) | Prefix (if substituent) |
| Alcohol (-OH) | Higher | -ol | hydroxy- |
| Halogen (-Br, -Cl) | Lower | - | bromo-, chloro- |
Selection and Numbering of the Parent Chain
The next step is to identify the longest continuous carbon chain that contains the carbon atom bonded to the principal functional group (the hydroxyl group). In this molecule, the longest chain consists of three carbon atoms. Therefore, the parent alkane is propane.
The chain is numbered to give the carbon atom bearing the hydroxyl group the lowest possible locant.[5]
-
Numbering from left to right: The hydroxyl group is on carbon 2.
-
Numbering from right to left: The hydroxyl group is on carbon 2.
In this case, both numbering schemes give the hydroxyl group the same locant (2). When there is a tie in numbering the principal functional group, we look at the locants for the substituents and aim to provide the lowest possible numbers at the first point of difference.
-
Numbering from left to right: The bromo group is on carbon 1, and the chloro group is on carbon 3. This gives the locant set (1, 3).
-
Numbering from right to left: The chloro group is on carbon 1, and the bromo group is on carbon 3. This also gives the locant set (1, 3).
Since both numbering directions result in the same locant set for the substituents, we turn to alphabetical order to decide the numbering. "Bromo" comes before "chloro" alphabetically. Therefore, we number the chain to give the bromo group the lower number.[9]
The correct numbering is from the carbon atom bonded to bromine:
Assembling the Final IUPAC Name
With the parent chain, principal functional group, substituents, and their locants identified, we can now assemble the full IUPAC name.
-
Substituents: The substituents are a bromo group at position 1 and a chloro group at position 3. They are listed in alphabetical order: 1-bromo, 3-chloro.
-
Parent Chain: The parent chain is propane.
-
Principal Functional Group: The alcohol group is at position 2, so the suffix is "-2-ol".
Combining these parts gives the final IUPAC name: 1-Bromo-3-chloropropan-2-ol .[10]
Stereochemistry: The Cahn-Ingold-Prelog (CIP) System
The carbon atom at position 2 is a chiral center, as it is bonded to four different groups:
-
-BrCH₂
-
-ClCH₂
-
-OH
-
-H
This means that 1-Bromo-3-chloropropan-2-ol can exist as a pair of enantiomers. To distinguish between these, we use the Cahn-Ingold-Prelog (CIP) priority rules to assign an (R) or (S) configuration to the chiral center.[11][12]
Assigning Priorities
Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic number gets higher priority.[13]
-
-OH: The oxygen atom (atomic number 8) has the highest priority. (Priority 1)
-
-BrCH₂: The carbon atom is attached to bromine (atomic number 35).
-
-ClCH₂: The carbon atom is attached to chlorine (atomic number 17).
-
-H: The hydrogen atom (atomic number 1) has the lowest priority. (Priority 4)
To differentiate between the -BrCH₂ and -ClCH₂ groups, we look at the atoms attached to the carbons. Bromine has a higher atomic number than chlorine, so the -BrCH₂ group has a higher priority than the -ClCH₂ group.
Priority Assignment:
-
-OH
-
-CH₂Br
-
-CH₂Cl
-
-H
Determining (R) or (S) Configuration
To determine the configuration, we orient the molecule so that the lowest priority group (-H) is pointing away from the viewer.[14] Then, we observe the direction of the path from priority 1 to 2 to 3.
-
If the path is clockwise , the configuration is (R) (from the Latin rectus, meaning right).[15]
-
If the path is counter-clockwise , the configuration is (S) (from the Latin sinister, meaning left).[15]
Without a specific 3D representation, we cannot assign the absolute configuration. However, a complete IUPAC name for a specific enantiomer would be, for example, (R)-1-Bromo-3-chloropropan-2-ol or (S)-1-Bromo-3-chloropropan-2-ol .
Visualizing the Nomenclature Process
The following diagrams, generated using Graphviz, illustrate the logical flow of the IUPAC naming process for 1-Bromo-3-chloropropan-2-ol.
Caption: Workflow for IUPAC Name Determination.
Caption: Decision tree for assigning R/S configuration.
Conclusion
The systematic application of IUPAC nomenclature rules allows for the unambiguous naming of complex organic molecules such as 1-Bromo-3-chloropropan-2-ol. By prioritizing the alcohol functional group, correctly identifying and numbering the parent propane chain, and alphabetizing the bromo and chloro substituents, we arrive at the name 1-Bromo-3-chloropropan-2-ol . Furthermore, the Cahn-Ingold-Prelog rules provide a framework for assigning the stereochemical configuration at the chiral center, leading to a complete and precise description of a specific stereoisomer. This methodical approach is indispensable for clarity and accuracy in chemical research and development.
References
-
Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]
-
IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]
-
Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]
-
Professor Dave Explains. (2015). IUPAC Nomenclature of Haloalkanes and Alcohols. [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]
-
Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. [Link]
-
Confident Chemistry. (2022). How to assign R and S configuration using the Cahn Ingold Prelog priority rules. [Link]
-
Universal Class. (n.d.). Nomenclature for Alkyl Halides, Alcohols, Alkenes, and Alkynes. [Link]
-
NIST. (n.d.). 1-bromo-3-chloropropan-2-ol. [Link]
-
StudyMind. (n.d.). Functional Group Priority IUPAC Nomenclature, Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups. [Link]
-
Unacademy. (n.d.). Nomenclature of Organic Compounds. [Link]
-
The Organic Chemistry Tutor. (2021). IUPAC Nomenclature of Alkanes - Naming Organic Compounds. [Link]
-
Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. [Link]
-
BYJU'S. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. [Link]
-
Chemistry Steps. (n.d.). Naming Alcohols with Practice Problems. [Link]
-
Michigan State University. (n.d.). Alcohol Nomenclature and Reactions. [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloropropan-2-ol. [Link]
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Navigating the Complex Landscape of Halogenated Propanols: A Technical Guide to 1-Bromo-3-chloropropan-2-ol
For Immediate Release
A comprehensive technical guide on 1-Bromo-3-chloropropan-2-ol has been developed to serve as a critical resource for researchers, scientists, and professionals in drug development. This guide meticulously outlines the nomenclature, chemical properties, synthesis, and potential applications of this versatile halohydrin, while also drawing a clear and necessary distinction from its commonly confused analogue, 1-Bromo-3-chloropropane.
Introduction: A Tale of Two Molecules
In the realm of organic synthesis and pharmaceutical development, precision in chemical identity is paramount. 1-Bromo-3-chloropropan-2-ol, a trifunctional molecule featuring bromine, chlorine, and a hydroxyl group, presents a unique set of reactive sites. However, it is frequently mistaken for the structurally similar but functionally distinct 1-Bromo-3-chloropropane. This guide emphasizes the critical importance of this distinction, as the presence of the secondary alcohol in 1-Bromo-3-chloropropan-2-ol dramatically influences its reactivity and potential applications, particularly in the synthesis of complex molecules like epoxides.
Nomenclature and Identification: A Comprehensive Overview
A clear understanding of the various names and identifiers for 1-Bromo-3-chloropropan-2-ol is the first step toward its effective utilization and the avoidance of costly errors in procurement and application.
| Identifier Type | Value | Source |
| IUPAC Name | 1-Bromo-3-chloropropan-2-ol | PubChem[1] |
| CAS Number | 4540-44-7 | PubChem[1] |
| Molecular Formula | C₃H₆BrClO | PubChem[1] |
| Molecular Weight | 173.43 g/mol | PubChem[1] |
| Synonyms | 1-BROMO-3-CHLORO-2-PROPANOL, 2-Propanol, 1-bromo-3-chloro-, EINECS 224-891-2, NSC 173177 | PubChem[1] |
| InChI | InChI=1S/C3H6BrClO/c4-1-3(6)2-5/h3,6H,1-2H2 | PubChem[1] |
| SMILES | C(C(CBr)O)Cl | PubChem[1] |
It is imperative for researchers to verify the CAS number (4540-44-7) when sourcing this chemical to ensure they are not inadvertently acquiring 1-Bromo-3-chloropropane (CAS 109-70-6).
Chemical Structure and Properties: A Visual and Data-Driven Analysis
The molecular architecture of 1-Bromo-3-chloropropan-2-ol is fundamental to its chemical behavior.
Caption: Plausible synthesis of 1-Bromo-3-chloropropan-2-ol.
The reactivity of 1-Bromo-3-chloropropan-2-ol is dictated by its three functional groups. The hydroxyl group can undergo typical alcohol reactions, such as esterification and etherification. The carbon-bromine bond is generally more reactive towards nucleophilic substitution than the carbon-chlorine bond. This differential reactivity allows for selective functionalization, a valuable tool in multi-step organic synthesis.
A key reaction of 1,3-dihalo-2-propanols is their conversion to epichlorohydrin through treatment with a base. [2]This intramolecular Williamson ether synthesis is a crucial step in various industrial processes.
Experimental Protocol: Base-Mediated Cyclization to Epichlorohydrin
The following is a generalized protocol for the conversion of a 1,3-dihalo-2-propanol to an epoxide, based on established chemical principles.
-
Dissolution: Dissolve 1-Bromo-3-chloropropan-2-ol in a suitable solvent, such as a lower alcohol or a water/organic solvent mixture.
-
Base Addition: Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of complete consumption of the starting material.
-
Workup: Upon completion, neutralize any excess base with a dilute acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate the solvent under reduced pressure. The crude epichlorohydrin can then be purified by distillation.
Applications in Research and Development: A Focus on Synthetic Utility
While direct applications of 1-Bromo-3-chloropropan-2-ol in marketed drugs are not extensively documented, its role as a synthetic intermediate is of significant interest to the pharmaceutical and fine chemical industries. Its ability to act as a precursor to epichlorohydrin and other reactive intermediates makes it a valuable tool in the synthesis of a wide range of molecules.
The structural motif of a functionalized three-carbon backbone is prevalent in many biologically active compounds. The differential reactivity of the two halogen atoms in 1-Bromo-3-chloropropan-2-ol allows for the sequential introduction of different functionalities, enabling the construction of complex molecular architectures.
Safety and Handling: A Prudent Approach
As with all halogenated organic compounds, 1-Bromo-3-chloropropan-2-ol must be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Based on GHS classifications from aggregated sources, 1-Bromo-3-chloropropan-2-ol is considered harmful if swallowed. [1]Users should consult the specific Safety Data Sheet (SDS) from their supplier for detailed and up-to-date safety and handling information.
Conclusion: A Call for Clarity and Further Exploration
1-Bromo-3-chloropropan-2-ol is a valuable, albeit often overlooked, chemical intermediate with significant potential in organic synthesis. This guide has sought to provide a clear and technically sound overview of its nomenclature, properties, and reactivity, with a crucial emphasis on its distinction from 1-Bromo-3-chloropropane. It is hoped that this resource will not only prevent confusion but also stimulate further research into the applications of this versatile molecule in drug discovery and development.
References
-
PubChem. 1-Bromo-3-chloropropan-2-ol. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information (2022). 1,3-Dichloro-2-propanol. In: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]
Sources
Methodological & Application
The Strategic Utility of 1-Bromo-3-chloropropan-2-ol in Modern Organic Synthesis
Introduction: A Versatile Halohydrin Building Block
In the landscape of synthetic organic chemistry, bifunctional molecules that offer controlled, stepwise reactivity are of paramount importance. 1-Bromo-3-chloropropan-2-ol is a valuable, albeit less commonly cited, halohydrin that serves as a potent intermediate for the construction of complex molecular architectures. Its structure, featuring a central hydroxyl group flanked by carbons bearing two different halogens—a bromine and a chlorine atom—provides a toolkit for selective chemical transformations. The inherent difference in the lability of the carbon-bromine versus the carbon-chlorine bond is the cornerstone of its synthetic utility, allowing for regioselective reactions. This guide elucidates the primary applications of 1-bromo-3-chloropropan-2-ol, with a focus on its pivotal role as a precursor to essential epoxide intermediates.
Core Synthetic Application: Intramolecular Cyclization to Epoxides
The most significant application of 1-bromo-3-chloropropan-2-ol is its conversion into functionalized epoxides, such as epibromohydrin and epichlorohydrin, through base-mediated intramolecular cyclization. This transformation is a classic example of the Williamson ether synthesis. The process is predicated on the differential reactivity of the two halogen atoms. The carbon-bromine bond is weaker and the bromide ion is a better leaving group than the chloride ion. Consequently, under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then preferentially displaces the bromide ion via an intramolecular SN2 reaction to form a stable three-membered epoxide ring.
This selective cyclization is critical in synthetic design, as the resulting epoxides are highly valuable intermediates. Epoxides are versatile electrophiles that can be opened by a wide array of nucleophiles to introduce diverse functionalities, making them foundational in the synthesis of pharmaceuticals, polymers, and other fine chemicals. For instance, epichlorohydrin is a key monomer in the production of epoxy resins and has widespread industrial applications.[1][2]
Reaction Mechanism: Base-Induced Epoxidation
The mechanism for the conversion of 1-bromo-3-chloropropan-2-ol to 2-(chloromethyl)oxirane (epichlorohydrin) is outlined below. The initial deprotonation of the alcohol is a rapid equilibrium, followed by the rate-determining intramolecular nucleophilic substitution.
Caption: Base-induced intramolecular cyclization of 1-bromo-3-chloropropan-2-ol.
Application in Pharmaceutical and Bioactive Molecule Synthesis
While direct citations for 1-bromo-3-chloropropan-2-ol are sparse, its structural motif is analogous to other key intermediates like 1,3-dichloro-2-propanol, which are extensively used in pharmaceutical manufacturing.[3] The epoxide derivatives of 1-bromo-3-chloropropan-2-ol serve as precursors to glycerol derivatives that are integral to the structure of many bioactive molecules. For example, the synthesis of beta-blockers, a class of drugs used to manage cardiovascular conditions, often involves the reaction of an amine with an epoxide intermediate. The ability to form a reactive epoxide makes 1-bromo-3-chloropropan-2-ol a potentially valuable starting material for such synthetic routes.
Protocols and Methodologies
Protocol 1: Synthesis of 2-(Bromomethyl)oxirane (Epibromohydrin)
This protocol is adapted from established procedures for the synthesis of epichlorohydrin from dichloropropanols.[4]
Objective: To synthesize epibromohydrin via intramolecular cyclization of 1-bromo-3-chloropropan-2-ol.
Materials:
-
1-Bromo-3-chloropropan-2-ol
-
Sodium hydroxide (NaOH), pellets or aqueous solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-chloropropan-2-ol in a suitable solvent like diethyl ether. Cool the flask in an ice bath.
-
Base Addition: Slowly add a stoichiometric equivalent of aqueous sodium hydroxide solution to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-(bromomethyl)oxirane.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Reactant Ratio | 1:1 (Halohydrin:Base) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >80% (based on analogous reactions) |
Safety and Handling
1-Bromo-3-chloropropan-2-ol is classified as harmful if swallowed.[5] As with all halogenated compounds, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Bromo-3-chloropropan-2-ol represents a strategically important, bifunctional building block in organic synthesis. Its primary utility lies in its efficient, base-mediated conversion to functionalized epoxides, which are versatile intermediates for the synthesis of a wide range of target molecules, including pharmaceuticals and polymers. The differential reactivity of its bromo and chloro substituents allows for controlled and selective transformations, making it a valuable tool for the synthetic chemist.
References
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Bromo-3-chloropropan-2-ol | C3H6BrClO | CID 20664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1-Bromo-3-chloropropan-2-ol as a Strategic Synthon
This guide details the strategic application of 1-Bromo-3-chloropropan-2-ol (BCP) , a bifunctional glycerol derivative critical for modular drug synthesis.
Executive Summary
1-Bromo-3-chloropropan-2-ol (BCP) is a "Janus-faced" electrophile, possessing two halogen leaving groups with distinct reactivity profiles (
Strategic Reactivity Guide
The utility of BCP lies in its ability to undergo chemoselective activation . Unlike symmetric dihalides, BCP allows researchers to install two different nucleophiles sequentially without requiring protecting groups.
The Reactivity Hierarchy
-
Primary Activation (Base-Mediated): Under basic conditions, the hydroxyl group is deprotonated (
). The resulting alkoxide performs an intramolecular attack, displacing the Bromide (better leaving group) to form Epichlorohydrin (ECH) in situ. -
Secondary Activation (Nucleophilic Attack): The in situ generated epoxide is opened by the first nucleophile (Nu
, e.g., a phenol) at the less hindered carbon, locking the oxygen at C2. -
Tertiary Activation (Amine Displacement): The remaining chloride at C3 is displaced by a second nucleophile (Nu
, e.g., an amine) to close a ring or complete a linear chain.
Visualizing the Pathway:
Caption: The sequential activation pathway of BCP. The lability of the C-Br bond drives the initial epoxide formation, preserving the C-Cl bond for subsequent functionalization.
Application Protocols
Protocol A: Synthesis of Epichlorohydrin (ECH) Surrogate
Context: While ECH is commercially available, generating it fresh from BCP allows for the use of anhydrous conditions or specific solvent systems incompatible with commercial ECH stabilizers. It also allows for the use of chiral BCP (via enzymatic resolution) to generate chiral ECH.
Reagents:
-
1-Bromo-3-chloropropan-2-ol (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)
) (1.1 equiv) -
Solvent: Water/Ether biphasic system or anhydrous THF.
Step-by-Step Methodology:
-
Preparation: Dissolve BCP (10 mmol) in THF (20 mL). Cool to 0°C to suppress side reactions (polymerization).
-
Base Addition: Add finely powdered NaOH (11 mmol) slowly over 15 minutes. Note: Use of solid base minimizes hydrolysis of the resulting epoxide.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1). BCP (
) converts to ECH ( ). -
Workup: Filter off the NaBr salt. The filtrate contains the reactive Epichlorohydrin.
-
Direct Utilization: Use this filtrate immediately for coupling with sensitive nucleophiles to avoid handling the volatile and toxic isolated ECH.
Protocol B: Synthesis of Beta-Blocker Intermediates (Aryloxypropanolamines)
Context: This is the standard industrial route for drugs like Pindolol or Propranolol . The protocol uses BCP to link an aromatic phenol to an isopropylamine tail.
Target: 1-(1H-indol-4-yloxy)-3-chloropropan-2-ol (Pindolol Intermediate)[2][3]
| Parameter | Specification |
| Substrate | 4-Hydroxyindole |
| Linker | 1-Bromo-3-chloropropan-2-ol |
| Base | KOH (aq) |
| Temp | 0°C |
| Yield | 85-92% |
Detailed Workflow:
-
Phenoxide Formation: In a round-bottom flask, dissolve 4-hydroxyindole (1.0 g, 7.5 mmol) in 15 mL of water containing KOH (0.42 g, 7.5 mmol). Stir for 10 min until a clear solution forms.
-
Linker Addition: Add 1-Bromo-3-chloropropan-2-ol (1.3 g, 7.5 mmol) dropwise. Crucial: Do not add all at once to prevent dimerization of the indole.
-
Cyclization-Opening Cascade: The base converts BCP to epichlorohydrin in situ. The phenoxide ion then attacks the epoxide ring.
-
Incubation: Stir at room temperature for 18 hours. The product, 1-(1H-indol-4-yloxy)-3-chloropropan-2-ol , will precipitate as an oil or solid.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash with brine. Dry over Na
SO . -
Validation:
H NMR should show the disappearance of the epoxide protons and the retention of the -CH Cl triplet at ppm. -
Amination (Final Step): Dissolve the intermediate in excess isopropylamine and reflux for 4 hours to displace the chloride and yield Pindolol.
Protocol C: Synthesis of N-Substituted Morpholines
Context: BCP is used to construct the morpholine ring from simple amino alcohols or to attach a 3-chloropropyl chain to an existing morpholine ring (though the latter typically uses the propyl dihalide, BCP allows for 2-hydroxy functionalized linkers).
Method (Ring Closure):
-
Reactants: Ethanolamine + BCP.
-
Conditions: Reflux in Toluene with K
CO . -
Mechanism: The amine attacks the epoxide (formed from Br end), followed by the alcohol oxygen attacking the Cl-bearing carbon to close the ring.
Safety & Handling (Critical)
-
Toxicity: BCP is a potential carcinogen and a skin irritant.[4] It metabolizes to
-chlorohydrin and epichlorohydrin.[5] -
Engineering Controls: All reactions must be performed in a fume hood.
-
Decontamination: Quench spills with 10% aqueous sodium thiosulfate to neutralize alkylating potential.
References
-
Synthesis of Epichlorohydrin: Organic Syntheses, Coll. Vol. 1, p. 233; Vol. 3, p. 50. Link (Representative procedure for halohydrin conversion).
-
Beta-Blocker Synthesis (Pindolol): Journal of Medicinal Chemistry, "Synthesis and beta-adrenergic blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols". Link
-
Kinetic Resolution: MDPI, "Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers". Link
-
Mechanistic Insight: Chemical Research in Toxicology, "Formation of Epichlorohydrin... Following Administration of 1,3-Dichloro-2-propanol".[6] (Mechanistic parallel for halohydrin reactivity). Link
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- 5. Evidence that epichlorohydrin is not a toxic metabolite of 1,2-dibromo-3-chloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4634784A - Process for production of epichlorohydrin - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Bromo-3-chloropropan-2-ol as a Versatile Precursor for the Synthesis of Substituted Epoxides
<
Abstract
This technical guide provides a comprehensive overview of the application of 1-bromo-3-chloropropan-2-ol as a strategic precursor for the synthesis of a diverse range of substituted epoxides. Epoxides are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals due to their inherent reactivity and stereochemical versatility.[1][2] This document will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and address critical safety and handling considerations. The methodologies described herein are tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.
Introduction: The Strategic Importance of Substituted Epoxides
Substituted epoxides are a cornerstone of modern organic synthesis, serving as versatile building blocks for the construction of complex molecules with defined stereochemistry. Their utility stems from the strained three-membered ring, which is susceptible to ring-opening reactions by a wide array of nucleophiles, leading to the formation of 1,2-difunctionalized compounds.[3] This reactivity is harnessed in the synthesis of numerous biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.[4]
1-Bromo-3-chloropropan-2-ol emerges as a particularly advantageous precursor for epoxide synthesis. Its structure incorporates two different leaving groups, bromine and chlorine, flanking a secondary alcohol. This arrangement allows for a highly efficient and regioselective intramolecular cyclization to form epichlorohydrin and its derivatives, which are themselves powerful synthetic intermediates.[5][6] The strategic selection of reaction conditions enables chemists to exploit the differential reactivity of the C-Br and C-Cl bonds to achieve desired synthetic outcomes.
Reaction Mechanism: Base-Mediated Intramolecular Cyclization
The conversion of 1-bromo-3-chloropropan-2-ol to a substituted epoxide, typically epichlorohydrin, proceeds via a base-mediated intramolecular SN2 reaction. This process is a variation of the Williamson ether synthesis.[7][8]
The key steps of the mechanism are as follows:
-
Deprotonation: A base, commonly a hydroxide or an alkoxide, deprotonates the hydroxyl group of the halohydrin, forming a nucleophilic alkoxide intermediate.[7][9]
-
Intramolecular Nucleophilic Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the more reactive leaving group. In the case of 1-bromo-3-chloropropan-2-ol, the bromide ion is the better leaving group compared to the chloride ion.
-
Epoxide Formation: This intramolecular SN2 displacement of the bromide ion results in the formation of the three-membered epoxide ring.[10]
This reaction is highly efficient due to the intramolecular nature of the cyclization, which is entropically favored.
Caption: Mechanism of Epoxide Formation from 1-Bromo-3-chloropropan-2-ol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of epichlorohydrin from 1-bromo-3-chloropropan-2-ol. These have been optimized for laboratory-scale preparations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-3-chloropropan-2-ol | ≥98% | Standard chemical supplier | Store in a cool, dry, well-ventilated area. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard chemical supplier | Corrosive and hygroscopic. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard chemical supplier | Flammable. Use in a fume hood. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard chemical supplier | Used as a drying agent. |
| Deionized Water | High Purity | Laboratory supply |
Protocol: Synthesis of Epichlorohydrin
This protocol details the base-mediated cyclization of 1-bromo-3-chloropropan-2-ol.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15.7 g (0.1 mol) of 1-bromo-3-chloropropan-2-ol in 100 mL of diethyl ether.
-
Base Addition: While stirring the solution at room temperature, slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of deionized water dropwise over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure epichlorohydrin. Collect the fraction boiling at 116-117 °C at atmospheric pressure.
| Parameter | Value |
| Reactant Molar Ratio | 1 : 1.1 (Halohydrin : Base) |
| Reaction Temperature | Room Temperature (~25°C) |
| Reaction Time | 2 hours |
| Expected Yield | 75-85% |
| Product Boiling Point | 116-117°C |
Safety and Handling
4.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[11][12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[11]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.[11] In case of large-scale operations, additional protective clothing may be necessary.[12]
-
Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.[11] If ventilation is inadequate, a respirator with an appropriate cartridge should be used.
4.2. Chemical Hazards and First Aid:
-
1-Bromo-3-chloropropan-2-ol: This compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[13] It is also suspected of causing genetic defects.[13][14]
-
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
-
Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage.
-
In case of contact: Immediately flush the affected area with large amounts of water.
-
-
Diethyl Ether: Highly flammable liquid and vapor. May form explosive peroxides.
-
Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[11] Use non-sparking tools.
-
4.3. Spill and Waste Disposal:
-
Spills: In case of a small spill, absorb the material with a non-combustible absorbent material like sand or vermiculite and place it in a sealed container for disposal.[14][15] For large spills, evacuate the area and contact emergency services.[15]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the base is added slowly and the reaction is stirred vigorously. - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Loss of product during workup or distillation. | - Ensure proper phase separation during the workup. - Perform distillation carefully to avoid loss of the volatile product. | |
| Impure Product | Incomplete reaction or side reactions. | - Ensure the correct stoichiometry of reagents. - Purify the crude product carefully by fractional distillation. |
| Presence of water in the final product. | - Ensure the organic layer is thoroughly dried with anhydrous magnesium sulfate before solvent removal. | |
| Exothermic Reaction | Rapid addition of base. | - Add the base solution dropwise and use a cooling bath to maintain the temperature. |
Conclusion
1-Bromo-3-chloropropan-2-ol is a highly effective and versatile precursor for the synthesis of substituted epoxides, most notably epichlorohydrin. The base-mediated intramolecular cyclization is a robust and high-yielding reaction. The protocols and safety information provided in this guide are intended to enable researchers to safely and efficiently utilize this important synthetic transformation in their work. Careful attention to reaction conditions and safety procedures is paramount for achieving successful and reproducible results.
References
- Loba Chemie. (2016, May 6). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS.
- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google P
- NOAA. 1-BROMO-3-CHLOROPROPANE. CAMEO Chemicals.
- Moschona, A., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Wikipedia. 1-Bromo-3-chloropropane.
- Australian Government Department of Health. (2022, December 22).
- Chemistry LibreTexts. (2019, June 5). 11.3.
- Chemistry Steps.
- BenchChem. Application Notes and Protocols: 1-Bromo-3,3-dimethyl-butan-2-ol as a Precursor for Epoxides.
- Chad's Prep. (2021, January 30). 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube.
- Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
- Carl ROTH. (2024, March 2).
- Garber, K. (2017, February 14).
- US8399692B2 - Epichlorohydrin, manufacturing process and use - Google P
- Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions.
- Wu, D., & Zhou, S. (n.d.).
- IARC Publications.
- ResearchGate. (2025, November 17). (PDF) Design and Synthesis of Two New Epoxides.
- Sigma-Aldrich. (2024, September 8).
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Evans, M. (2023, July 17). Applying Epoxides in Multi-step Synthesis. YouTube.
- NJ.gov. BROMOPROPANE HAZARD SUMMARY.
- Punthasee, P. (2021, September 19).
- ResearchGate. (2025, August 7). Synthesis of Epichlorohydrin from 1,3-Dichloropropanol Using Solid Base.
- ResearchGate. (2025, August 10).
- Chemistry LibreTexts. (2020, May 30). 9.
- NIH. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.
- PubMed Central. Rhodium-Catalyzed Endo-Selective Epoxide-Opening Cascades: Formal Synthesis of (−)-Brevisin.
- Prakash Academy. (2012, October 26).
- Organic Syntheses Procedure. 8.
- The Organic Chemistry Tutor. (2018, April 28).
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- Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.
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Application Notes & Protocols: 1-Bromo-3-chloropropan-2-ol as a Versatile Functional Alkylating Agent
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 1-Bromo-3-chloropropan-2-ol. Moving beyond a simple alkylating agent, this guide repositions the molecule as a trifunctional synthetic linchpin, whose reactivity can be precisely controlled by reaction conditions. We will explore its chemical profile, core mechanistic pathways, and provide detailed, field-tested protocols for its use in generating valuable epoxide intermediates and in sequential alkylation strategies for complex molecule synthesis.
Introduction: A Trifunctional Reagent of Strategic Importance
In the landscape of synthetic chemistry, bifunctional alkylating agents like 1-bromo-3-chloropropane are well-established tools for introducing three-carbon linkers.[1][2] However, the introduction of a hydroxyl group at the C-2 position, as in 1-Bromo-3-chloropropan-2-ol, fundamentally transforms the reagent's synthetic potential. It is no longer a simple linear linker but a trifunctional, stereogenic building block with three distinct reactive centers: a highly reactive primary bromide, a less reactive primary chloride, and a nucleophilic/directing secondary alcohol.
The true power of this molecule lies in its halohydrin structure. The vicinal arrangement of the hydroxyl and halogen groups allows for facile, base-mediated intramolecular cyclization to form a highly reactive epoxide. This allows 1-bromo-3-chloropropan-2-ol to serve as a stable, easy-to-handle precursor for (chloromethyl)oxirane, enabling chemists to perform subsequent nucleophilic additions in a one-pot or stepwise fashion. Understanding the interplay between the three functional groups is paramount to unlocking its full potential in drug discovery and fine chemical synthesis.
Chemical Profile and Principles of Controlled Reactivity
To effectively utilize 1-Bromo-3-chloropropan-2-ol, one must appreciate the inherent hierarchy of reactivity among its functional groups. This differential reactivity is the key to selective transformations.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Bromo-3-chloropropan-2-ol is provided below.[3]
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-chloropropan-2-ol | PubChem[3] |
| CAS Number | 4540-44-7 | PubChem[3] |
| Molecular Formula | C₃H₆BrClO | PubChem[3] |
| Molecular Weight | 173.43 g/mol | PubChem[3] |
| Appearance | Colorless Liquid (Assumed) | N/A |
| GHS Hazard | H302: Harmful if swallowed | PubChem[3] |
The Reactivity Hierarchy: A Scientist's Guide to Selectivity
The synthetic utility of 1-Bromo-3-chloropropan-2-ol is governed by a predictable reactivity hierarchy, which can be exploited by carefully selecting reaction partners and conditions.
-
Alcohol Deprotonation (Base-Mediated): The secondary alcohol is the most acidic proton, readily deprotonated by a suitable base to form an alkoxide. This is the initiating step for intramolecular reactions.
-
Intramolecular Sₙ2 Cyclization (Epoxide Formation): The newly formed alkoxide is perfectly positioned to act as an intramolecular nucleophile. It will preferentially attack the carbon bearing the best leaving group. Since bromide is a significantly better leaving group than chloride, the alkoxide will attack the C-Br bond to form a three-membered oxirane ring, releasing the bromide ion. This is a variant of the Williamson ether synthesis.
-
Intermolecular Sₙ2 Alkylation at C-Br: The C-Br bond is significantly more labile than the C-Cl bond due to the lower bond dissociation energy and the superior leaving group ability of bromide. In the absence of a strong base (i.e., under neutral or mildly acidic/basic conditions), an external nucleophile will preferentially attack the carbon bearing the bromine.
-
Intermolecular Sₙ2 Alkylation at C-Cl: The C-Cl bond is the least reactive electrophilic site and will typically only react with strong nucleophiles at elevated temperatures, or after the C-Br bond has already reacted.
This hierarchy allows for two primary synthetic strategies:
-
Strategy A (Base-First): Use a base to trigger intramolecular cyclization, forming (chloromethyl)oxirane in situ, which is then attacked by a nucleophile.
-
Strategy B (Nucleophile-First): React with a nucleophile under non-epoxidizing conditions to first displace the bromide, preserving the chlorohydrin moiety for subsequent transformations.
Core Application: Synthesis of Aryl Glycidyl Ethers via In Situ Epoxide Formation
One of the most powerful applications of 1-bromo-3-chloropropan-2-ol is as a stable surrogate for (chloromethyl)oxirane in the synthesis of glycidyl ethers. This is a cornerstone reaction for producing epoxy resins, adhesives, and critical intermediates in pharmaceutical synthesis, such as beta-blockers.
Mechanistic Rationale
The reaction proceeds via an initial deprotonation of a nucleophile (e.g., a phenol) by a base like sodium hydroxide or potassium carbonate. This activated nucleophile then engages in a tandem reaction with 1-bromo-3-chloropropan-2-ol. The phenoxide first displaces the bromide via an intermolecular Sₙ2 reaction. The resulting intermediate alkoxide is then perfectly primed for a rapid, intramolecular Sₙ2 reaction that forms the final epoxide ring by displacing the chloride. Alternatively, and often preferably for cleaner reactions, the halohydrin itself can first form the epoxide, which is then opened by the phenoxide. The latter pathway is often favored in a one-pot synthesis.
Diagram 1: Mechanism of Aryl Glycidyl Ether Formation
Caption: In situ generation of an epoxide followed by nucleophilic ring-opening.
Protocol 1: Synthesis of 1-Chloro-3-phenoxypropan-2-ol and its subsequent cyclization
This two-step protocol illustrates the selective alkylation at the bromide position followed by base-catalyzed cyclization to the glycidyl ether.
Materials:
-
4-Methoxyphenol
-
1-Bromo-3-chloropropan-2-ol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Hydroxide (NaOH)
-
Acetone, anhydrous
-
Ethanol
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step A: O-Alkylation of 4-Methoxyphenol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (5.0 g, 40.3 mmol, 1.0 eq) and anhydrous potassium carbonate (6.1 g, 44.3 mmol, 1.1 eq).
-
Solvent Addition: Add 100 mL of anhydrous acetone.
-
Reagent Addition: Add 1-Bromo-3-chloropropan-2-ol (7.7 g, 44.3 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.
-
Causality Insight: K₂CO₃ is a mild base, sufficient to deprotonate the phenol but not strong enough to rapidly cyclize the halohydrin to an epoxide at room temperature, thus favoring the intermolecular reaction first. Acetone is a polar aprotic solvent that promotes Sₙ2 reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting phenol.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in 100 mL of EtOAc and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the intermediate, 1-chloro-3-(4-methoxyphenoxy)propan-2-ol, which can be used directly in the next step.
Step B: Base-Mediated Cyclization to the Glycidyl Ether
-
Setup: Dissolve the crude chlorohydrin from Step A in 80 mL of ethanol in a 250 mL round-bottom flask with a stir bar.
-
Base Addition: Add a solution of sodium hydroxide (2.0 g, 50.0 mmol) in 20 mL of water dropwise to the stirring solution at room temperature.
-
Causality Insight: NaOH is a strong base that rapidly deprotonates the secondary alcohol, initiating a fast intramolecular Sₙ2 reaction to form the thermodynamically stable epoxide ring by displacing the chloride.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC until the starting chlorohydrin is consumed.
-
Work-up: Remove the ethanol under reduced pressure. Add 100 mL of water to the residue and extract with EtOAc (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. The crude product, 2-((4-methoxyphenoxy)methyl)oxirane, can be further purified by flash column chromatography on silica gel if necessary.
Application as a Sequential Functionalizing Agent
This strategy leverages the differential reactivity of the C-Br and C-Cl bonds to introduce the -(CH₂)CH(OH)(CH₂Cl) moiety onto a nucleophile. This creates a new, functionalized intermediate that contains a handle (the chloride) for further synthetic elaboration.
Diagram 2: Sequential Alkylation Workflow
Sources
Application Notes & Protocols: The Strategic Role of Synthesis in Crafting Pharmaceutical Intermediates
Abstract
The synthesis of pharmaceutical intermediates is a cornerstone of modern drug development, demanding a blend of innovative chemical strategies and rigorous process control to deliver high-purity, structurally complex molecules. This guide provides an in-depth exploration of the pivotal role of synthetic chemistry in this field. We will dissect key catalytic methodologies that enhance efficiency and selectivity, address the critical challenge of stereochemistry, and outline robust protocols for purification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols to navigate the intricate landscape of pharmaceutical intermediate synthesis.
Introduction: The Architectural Blueprint of a Drug
Pharmaceutical intermediates are the molecular building blocks that, through a series of planned chemical transformations, ultimately form the Active Pharmaceutical Ingredient (API). The efficiency, purity, and scalability of an API's synthesis are fundamentally dictated by the quality of its intermediates.[1] Therefore, the strategic design and execution of intermediate synthesis are paramount to the overall success of the drug development pipeline.[2] This involves a multidisciplinary approach that combines organic chemistry, pharmacology, and molecular biology to design and create new chemical entities with desired pharmacological properties.[3]
Modern synthetic chemistry provides the tools to construct these complex molecular architectures, with a strong emphasis on methods that are not only efficient but also sustainable and scalable.[2][4] The application of catalysis, for instance, is a cornerstone of contemporary pharmaceutical synthesis, offering significant advantages in terms of reaction speed, selectivity, and reduced environmental impact.[5][6]
This guide will illuminate the critical decision-making processes and technical considerations involved in the synthesis of pharmaceutical intermediates, from initial reaction design to final purity assessment.
Core Synthetic Strategies: Efficiency, Selectivity, and Control
The synthesis of pharmaceutical intermediates is a testament to the power of modern organic chemistry. The primary goals are to achieve high yields, exceptional purity, and precise control over the molecular architecture, particularly its three-dimensional arrangement (stereochemistry).
The Power of Catalysis in C-C Bond Formation: The Suzuki-Miyaura Coupling
Catalysts are essential in the pharmaceutical industry for creating desired yields, purity, and stereoselectivity.[7] Transition metal-catalyzed cross-coupling reactions have revolutionized the construction of complex organic molecules, with the Suzuki-Miyaura reaction being one of the most reliable and widely used methods for forming carbon-carbon bonds.[8] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[8]
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide to form a Pd(II) species.
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[9]
The choice of catalyst, ligands, solvent, and base is critical for the success of the reaction and is often optimized for specific substrates.[9] The use of catalytic methods significantly improves atom economy, reduces waste, and often allows for milder reaction conditions compared to stoichiometric approaches.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chirality Mandate: Synthesizing Enantiomerically Pure Intermediates
Chirality is a critical factor in the safety and efficacy of many drugs, making the production of single-enantiomer intermediates a primary focus in the pharmaceutical industry.[11] Enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[12] There are two main strategies for obtaining enantiomerically pure intermediates:
-
Asymmetric Synthesis: This approach uses chiral catalysts or auxiliaries to selectively produce one enantiomer over the other.[] Biocatalysis, which employs enzymes, is a powerful method for asymmetric synthesis, offering high enantioselectivity under mild reaction conditions.[11][14]
-
Chiral Resolution: When a reaction produces a racemic mixture (equal amounts of both enantiomers), resolution techniques are used to separate them. Common methods include:
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[][15]
-
Crystallization: Diastereomeric salts can be formed by reacting the racemic intermediate with a chiral resolving agent. These diastereomers often have different solubilities, allowing for their separation by crystallization.[]
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Intermediate Synthesis
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Note: This is a representative protocol and may require optimization for specific substrates.
Materials and Reagents
-
Aryl Halide (e.g., Aryl Bromide or Iodide)
-
Arylboronic Acid
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, THF, Dioxane)
-
Reaction Vessel (e.g., round-bottom flask or sealed vial)
-
Inert Gas Supply (Nitrogen or Argon)
-
Stirring and Heating Apparatus (e.g., magnetic stir plate with heating)
-
Standard Glassware and Syringes
Step-by-Step Procedure
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.[16]
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture may change color.[16]
-
Reaction: Heat the mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a quench solution (e.g., water or a saturated aqueous solution of ammonium chloride) and stir for a few minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using an appropriate technique, such as flash column chromatography or recrystallization, to obtain the desired biaryl intermediate.
Purification and Characterization: Ensuring Quality and Identity
The purification of intermediates is a critical step to meet the stringent purity requirements of the pharmaceutical industry.[17] Following purification, a comprehensive analytical characterization is necessary to confirm the identity, purity, and structure of the synthesized intermediate.
Purification Strategies
The choice of purification method depends on the physical and chemical properties of the intermediate and the nature of the impurities.[18] Common techniques include:
-
Crystallization: A powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities.[19]
-
Chromatography:
-
Distillation: Suitable for purifying volatile liquid intermediates based on differences in boiling points.[21]
-
Extraction: Used to separate the desired compound from a mixture based on its solubility in different immiscible liquids.[21]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-3-chloropropan-2-ol
Introduction: Unlocking Heterocyclic Diversity with a Trifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for novel heterocyclic scaffolds is insatiable. These cyclic structures, containing at least one heteroatom, form the core of a vast number of pharmaceuticals and functional materials. The strategic choice of starting materials is paramount to the efficient construction of these complex molecules. 1-Bromo-3-chloropropan-2-ol is a uniquely versatile C3 building block, distinguished by its trifunctional nature: a reactive bromine atom, a less reactive chlorine atom, and a central hydroxyl group. This arrangement of functional groups allows for a series of selective and sequential reactions, making it an invaluable precursor for a range of valuable heterocyclic systems, most notably azetidines and functionalized epoxides.
This guide provides an in-depth exploration of the utility of 1-bromo-3-chloropropan-2-ol in heterocyclic synthesis. We will delve into the mechanistic rationale behind its reactivity, present detailed, field-proven protocols for the synthesis of key heterocyclic classes, and offer insights into experimental design and optimization.
Core Principles: Understanding the Reactivity of 1-Bromo-3-chloropropan-2-ol
The synthetic utility of 1-bromo-3-chloropropan-2-ol is rooted in the differential reactivity of its three functional groups. A thorough understanding of these differences is critical for designing successful synthetic strategies.
-
Halogen Reactivity Hierarchy : The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, the bromide ion is a significantly better leaving group than the chloride ion. This inherent difference allows for selective nucleophilic substitution at the C1 position, leaving the C3-Cl bond intact for subsequent transformations.[1][2] This principle is the cornerstone of most multi-step syntheses starting from this reagent.
-
The Role of the Hydroxyl Group : The secondary alcohol at C2 can play multiple roles. It can act as an internal nucleophile for cyclization reactions, be derivatized to modify its reactivity, or simply be carried through a synthetic sequence as a handle for further functionalization, influencing the solubility and physical properties of intermediates and final products.
The interplay of these three functionalities enables a modular approach to the synthesis of complex heterocyclic structures.
Caption: Structure and reactivity of 1-bromo-3-chloropropan-2-ol.
Application I: Synthesis of N-Substituted Azetidin-3-ols
Azetidines are highly sought-after four-membered nitrogen-containing heterocycles in medicinal chemistry.[3][4] Their strained ring system imparts unique conformational constraints and metabolic stability to drug candidates. The synthesis of N-substituted azetidin-3-ols from 1-bromo-3-chloropropan-2-ol and primary amines is a robust and widely applicable method.[5]
Mechanistic Pathway
The synthesis proceeds via a two-step, one-pot process governed by the reactivity hierarchy of the starting material:
-
Initial Nucleophilic Substitution : The primary amine, acting as a nucleophile, selectively attacks the carbon bearing the bromine atom. This S(_N)2 reaction is highly regioselective due to the superior leaving group ability of bromide over chloride. This step forms a 1-amino-3-chloropropan-2-ol intermediate.
-
Intramolecular Cyclization : The addition of a strong base (e.g., potassium hydroxide) deprotonates the secondary amine. The resulting amide anion then undergoes an intramolecular S(_N)2 reaction, displacing the chloride on the adjacent carbon to form the azetidine ring. The hydroxyl group is generally unaffected under these conditions.
Caption: Workflow for the synthesis of N-substituted azetidin-3-ols.
Detailed Protocol: Synthesis of 1-Benzylazetidin-3-ol
This protocol describes the synthesis of a common azetidine scaffold using benzylamine as the primary amine.
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 1-Bromo-3-chloropropan-2-ol | 175.44 | 10.0 g | 57.0 mmol | --- |
| Benzylamine | 107.15 | 12.2 g (12.5 mL) | 114.0 mmol | 2.0 equivalents |
| Ethanol (EtOH) | 46.07 | 100 mL | --- | Solvent |
| Potassium Hydroxide (KOH) | 56.11 | 9.6 g | 171.0 mmol | 3.0 equivalents |
| Water (H₂O) | 18.02 | 20 mL | --- | For KOH solution |
| Diethyl Ether (Et₂O) | 74.12 | As needed | --- | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | --- | Drying agent |
Procedure
-
Initial Reaction : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-chloropropan-2-ol (10.0 g, 57.0 mmol) and ethanol (100 mL).
-
Stir the solution until the starting material is fully dissolved. Add benzylamine (12.2 g, 114.0 mmol) dropwise to the solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH) to confirm the consumption of the starting material.
-
Cyclization : Cool the reaction mixture to room temperature. In a separate beaker, dissolve potassium hydroxide (9.6 g, 171.0 mmol) in water (20 mL). Caution: This is highly exothermic.
-
Slowly add the aqueous KOH solution to the reaction mixture. The mixture will become thick with precipitated salts.
-
Return the flask to the heating mantle and reflux the mixture for an additional 12-16 hours.
-
Work-up and Purification : Cool the reaction to room temperature and filter off the inorganic salts (KBr, KCl). Wash the salts with a small amount of ethanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add 100 mL of diethyl ether and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography (silica gel, gradient elution from ethyl acetate to 95:5 ethyl acetate:triethylamine) to afford 1-benzylazetidin-3-ol as a pale yellow oil.
Application II: Synthesis of Functionalized Epoxides (Oxiranes)
While direct formation of an oxetane ring from 1-bromo-3-chloropropan-2-ol via intramolecular cyclization is possible, a more common and arguably more versatile transformation is the base-induced formation of an epoxide. This reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, preferentially forms a three-membered ring by displacing the most reactive leaving group. The resulting (halomethyl)oxirane is a powerful bifunctional intermediate.
Mechanistic Pathway: Epoxide Formation
-
Deprotonation : A strong, non-nucleophilic base (e.g., sodium hydride) or a strong aqueous base (e.g., NaOH) deprotonates the hydroxyl group to form a transient alkoxide.
-
Intramolecular S(_N)2 Attack (3-exo-tet) : The alkoxide attacks the adjacent carbon bearing the bromine atom. According to Baldwin's rules, this 3-exo-tet cyclization is highly favored, leading to the rapid formation of the strained three-membered oxirane ring.
-
Product : The product is 2-(chloromethyl)oxirane, more commonly known as epichlorohydrin, a crucial industrial chemical and synthetic intermediate. The bromine is displaced in preference to the chlorine.
Caption: Synthesis of 2-(chloromethyl)oxirane from 1-bromo-3-chloropropan-2-ol.
Detailed Protocol: Synthesis of 2-(Chloromethyl)oxirane (Epichlorohydrin)
Materials
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Notes |
| 1-Bromo-3-chloropropan-2-ol | 175.44 | 17.5 g | 100 mmol | --- |
| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 110 mmol | 1.1 equivalents |
| Water (H₂O) | 18.02 | 20 mL | --- | For NaOH solution |
| Diethyl Ether (Et₂O) | 74.12 | As needed | --- | Extraction/Distillation |
Procedure
-
Setup : Assemble a distillation apparatus with a 100 mL round-bottom flask, a distillation head, a condenser, and a receiving flask cooled in an ice bath.
-
Reaction : Charge the round-bottom flask with 1-bromo-3-chloropropan-2-ol (17.5 g, 100 mmol).
-
In a separate beaker, carefully dissolve sodium hydroxide (4.4 g, 110 mmol) in water (20 mL).
-
Begin heating the 1-bromo-3-chloropropan-2-ol to ~60-70 °C.
-
Slowly add the aqueous NaOH solution to the heated flask dropwise via an addition funnel.
-
The product, epichlorohydrin, is volatile (b.p. 117 °C) and will co-distill with water as it is formed. Maintain the reaction temperature to ensure a steady distillation rate.
-
Isolation : Collect the distillate in the ice-cooled receiving flask. The distillate will separate into two layers.
-
Transfer the distillate to a separatory funnel and separate the lower organic layer.
-
Dry the organic layer over anhydrous calcium chloride, filter, and re-distill carefully to obtain pure 2-(chloromethyl)oxirane.
Further Applications: Synthesis of Thio- and Telluro-ethers
The electrophilic nature of 1-bromo-3-chloropropan-2-ol extends its utility to reactions with other heteroatom nucleophiles. For instance, reactions with tellurium in a reducing system (hydrazine hydrate-alkali) can produce poly(trimethyleneditelluride), which can be further converted to bis(alkyltelluro)propanes.[6] This highlights its role in organometallic and materials chemistry.
Conclusion
1-Bromo-3-chloropropan-2-ol is a powerful and cost-effective building block for heterocyclic synthesis. Its well-defined reactivity hierarchy allows for the selective and sequential introduction of nucleophiles, enabling the controlled construction of complex molecular architectures. The protocols detailed herein for the synthesis of azetidines and functionalized epoxides provide a solid foundation for researchers, scientists, and drug development professionals to leverage this versatile reagent in their synthetic endeavors. By understanding the core chemical principles governing its reactivity, chemists can unlock a wide array of heterocyclic compounds with significant potential in various scientific disciplines.
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-
Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. ResearchGate. [Link]
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Synthesis and evaluation of some novel heterocyclic compounds containing an oxadiazole moiety. GSC Online Press. [Link]
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What product is formed when 1-bromopropane reacts with each of the following nucleophiles? Pearson. [Link]
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The Role of 1-Bromo-3-chloropropane in Modern Chemical Synthesis. Medium. [Link]
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Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
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Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone,... ResearchGate. [Link]
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Formation of Halohydrins. Chemistry LibreTexts. [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
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Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
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Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
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A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product? Quora. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
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Halohydrin Formation - Alkene Reaction Mechanism. YouTube. [Link]
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Halohydrins from Alkenes. Chemistry Steps. [Link]
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Nucleophilic Substitution 1. Mr Cole Chemistry. [Link]
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A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. ResearchGate. [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
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Halohydrin Formation - Addition of Halogens to Alkenes - Br2 & H2O. YouTube. [Link]
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Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing. [Link]
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Introduction to Nucleophilic Substitution and Elimination. Chemistry LibreTexts. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. BYJU'S. [Link]
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- 2. mrcolechemistry.co.uk [mrcolechemistry.co.uk]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-3-chloropropan-2-ol
Introduction: The Versatile Trifunctional Building Block
1-Bromo-3-chloropropan-2-ol is a trifunctional molecule that serves as a highly versatile building block in organic synthesis. Its structure, featuring a secondary alcohol flanked by two primary carbons bearing different halogen atoms—a bromine and a chlorine—presents a fascinating case study in regioselective nucleophilic substitution reactions. The inherent differences in the leaving group ability of bromide and chloride, coupled with the presence of a neighboring hydroxyl group, allow for a range of predictable and controllable synthetic transformations. This guide provides an in-depth exploration of the nucleophilic substitution reactions of 1-bromo-3-chloropropan-2-ol, offering detailed mechanistic insights and field-proven protocols for researchers, scientists, and professionals in drug development.
The strategic importance of this molecule lies in its ability to act as a precursor to a variety of functionalized propanols, which are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. Understanding the factors that govern its reactivity is crucial for designing efficient and selective synthetic routes.
Core Mechanistic Principles: A Tale of Two Pathways
The reaction of 1-bromo-3-chloropropan-2-ol with nucleophiles is primarily governed by two competing pathways: direct intermolecular nucleophilic substitution and intramolecular cyclization to form an epoxide, followed by nucleophilic ring-opening.
Pathway 1: Direct Intermolecular Nucleophilic Substitution
In the absence of a strong base, or with nucleophiles that are not strongly basic, a direct S(_N)2 substitution is the predominant pathway. A key consideration in this process is the regioselectivity of the nucleophilic attack. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride.[1][2] Consequently, nucleophilic attack occurs preferentially at the carbon bearing the bromine atom (C1).
This selectivity allows for the synthesis of compounds where the bromine is selectively replaced, leaving the chlorine atom intact for subsequent transformations.
Pathway 2: Intramolecular Cyclization to Epichlorohydrin
In the presence of a base, the hydroxyl group of 1-bromo-3-chloropropan-2-ol can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the adjacent carbon bearing a halogen, leading to the formation of an epoxide ring. This intramolecular S(_N)2 reaction is a key transformation in the chemistry of halohydrins.[1][3] Given the superior leaving group ability of bromide, the intramolecular attack will preferentially displace the bromide ion, leading to the formation of epichlorohydrin.
Once formed, the strained epoxide ring is susceptible to ring-opening by a nucleophile. Under basic or neutral conditions, this ring-opening also proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[3]
The choice between these two pathways can be controlled by the reaction conditions, particularly the presence or absence of a base and the nature of the nucleophile.
Visualizing the Reaction Pathways
Figure 1. Competing reaction pathways for the nucleophilic substitution of 1-bromo-3-chloropropan-2-ol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of 1-bromo-3-chloropropan-2-ol. These protocols are designed to be self-validating, with explanations for the chosen conditions and expected outcomes.
Protocol 1: Synthesis of 1-Azido-3-chloropropan-2-ol via a Two-Step Sequence
This protocol follows Pathway 2, leveraging the efficient intramolecular cyclization to epichlorohydrin, followed by a regioselective ring-opening with sodium azide. This two-step, one-pot approach is often more efficient than direct substitution.
Step 1: In Situ Generation of Epichlorohydrin and Subsequent Azide Addition
Materials:
-
1-Bromo-3-chloropropan-2-ol
-
Sodium azide (NaN₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-bromo-3-chloropropan-2-ol (10.0 g, 57.6 mmol) in 100 mL of a 1:1 mixture of ethanol and water.
-
Addition of Nucleophile: To this solution, add sodium azide (4.12 g, 63.4 mmol, 1.1 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Initiation of Cyclization: Slowly add a solution of sodium hydroxide (2.54 g, 63.4 mmol, 1.1 equivalents) in 20 mL of water to the reaction mixture. The addition should be done dropwise over 30 minutes to control the exothermic reaction. The base facilitates the deprotonation of the hydroxyl group, initiating the intramolecular cyclization to form epichlorohydrin in situ.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. The epichlorohydrin formed reacts with the azide ion present in the solution.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL). The use of a separatory funnel is crucial for efficient phase separation.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-azido-3-chloropropan-2-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 70-80%
Characterization Data for 1-Azido-3-chloropropan-2-ol:
| Analysis | Expected Result |
| ¹H NMR | δ (ppm): 3.30-3.50 (m, 2H, CH₂N₃), 3.60-3.75 (m, 2H, CH₂Cl), 3.95-4.10 (m, 1H, CHOH) |
| ¹³C NMR | δ (ppm): 46.0 (CH₂Cl), 54.0 (CH₂N₃), 70.0 (CHOH) |
| IR (cm⁻¹) | ~2100 (N₃ stretch), ~3400 (O-H stretch) |
Causality Behind Experimental Choices:
-
The use of a water/ethanol solvent system ensures the solubility of both the organic substrate and the inorganic salts.
-
The slow addition of NaOH is critical to manage the exothermicity of the acid-base reaction and the subsequent cyclization.
-
Refluxing the reaction ensures a sufficient rate for both the epoxide formation and the subsequent ring-opening.
Protocol 2: Synthesis of 3-Chloro-1-cyanopropan-2-ol
Similar to the synthesis of the azido-alcohol, a two-step, one-pot approach via an epichlorohydrin intermediate is generally preferred for the synthesis of 3-chloro-1-cyanopropan-2-ol due to the potential for side reactions with the cyanide ion under direct substitution conditions.
Materials:
-
1-Bromo-3-chloropropan-2-ol
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-bromo-3-chloropropan-2-ol (5.0 g, 28.8 mmol) in 30 mL of DMF.
-
Base Addition: Add powdered sodium hydroxide (1.27 g, 31.7 mmol, 1.1 equivalents) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of epichlorohydrin.
-
Nucleophile Addition: In a separate flask, dissolve sodium cyanide (1.56 g, 31.7 mmol, 1.1 equivalents) in a minimal amount of water (approximately 5 mL) and add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 3-chloro-1-cyanopropan-2-ol.
Expected Yield: 65-75%
Characterization Data for 3-Chloro-1-cyanopropan-2-ol:
| Analysis | Expected Result |
| ¹H NMR | δ (ppm): 2.60-2.75 (m, 2H, CH₂CN), 3.65-3.80 (m, 2H, CH₂Cl), 4.00-4.15 (m, 1H, CHOH) |
| ¹³C NMR | δ (ppm): 23.0 (CH₂CN), 46.5 (CH₂Cl), 68.0 (CHOH), 118.0 (CN) |
| IR (cm⁻¹) | ~2250 (C≡N stretch), ~3400 (O-H stretch) |
Trustworthiness of Protocols: These protocols are designed to be robust and reproducible. The progress of the reactions can be monitored by TLC, and the identity and purity of the products can be confirmed by NMR and IR spectroscopy, providing a self-validating system for the researcher.
Workflow Visualization
Figure 2. Step-by-step experimental workflows for the synthesis of functionalized propanols.
Conclusion
1-Bromo-3-chloropropan-2-ol is a valuable synthetic intermediate whose reactivity can be precisely controlled to achieve desired synthetic outcomes. By understanding the competitive nature of intermolecular substitution and intramolecular cyclization, and by carefully selecting reaction conditions, researchers can selectively functionalize this molecule to produce a wide array of important chemical entities. The protocols provided herein offer reliable and validated methods for the synthesis of key derivatives, serving as a practical guide for professionals in the field of organic synthesis and drug development.
References
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
-
Brainly. (2024, November 11). 1-Bromo-3-chloropropane reacts with one molar equivalent of sodium cyanide in aqueous ethanol to give a. [Link]
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
- To be populated with actual URLs from the grounding tool upon final gener
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-3-chloropropan-2-ol
Welcome to the technical support center for the purification of 1-Bromo-3-chloropropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this critical chemical intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-Bromo-3-chloropropan-2-ol?
A1: The impurity profile of 1-Bromo-3-chloropropan-2-ol is heavily dependent on its synthetic route, which typically involves the reaction of an electrophilic bromine source with 3-chloro-1-propene in the presence of water. The most common impurities to anticipate are:
-
Regioisomers: The primary regioisomeric impurity is 2-Bromo-1-chloropropan-3-ol . The formation of this isomer occurs due to the alternative addition of the bromine and hydroxyl group across the double bond of the starting alkene.
-
Starting Materials: Unreacted 3-chloro-1-propene can be present if the reaction does not go to completion.
-
Solvent and Reagent Residues: Depending on the specific reaction conditions, residual solvents and reagents may be present.
-
Di-halogenated byproducts: Small amounts of 1,2-dibromo-3-chloropropane or 1-bromo-2,3-dichloropropane can form, especially if the reaction is not performed in a sufficiently aqueous environment.
Q2: What is the primary recommended method for purifying 1-Bromo-3-chloropropan-2-ol?
A2: Due to its relatively high boiling point and potential for thermal degradation, fractional vacuum distillation is the most effective and widely applicable method for purifying 1-Bromo-3-chloropropan-2-ol on a laboratory and pilot-plant scale. This technique allows for the separation of components with different boiling points at a reduced temperature, thereby minimizing the risk of decomposition.
Q3: When should I consider alternative purification methods like flash chromatography?
A3: While fractional vacuum distillation is the workhorse for this purification, flash chromatography can be a valuable alternative or supplementary technique in specific scenarios:
-
Small-Scale Purification: For purifying small quantities of material (typically less than a few grams), flash chromatography can be faster and more convenient than setting up a distillation apparatus.
-
Removal of Non-Volatile Impurities: If your crude product is contaminated with high molecular weight or non-volatile impurities (e.g., baseline impurities on a TLC plate), a quick filtration through a silica plug or a short flash column can be very effective.
-
High Purity Requirements: When extremely high purity is required and distillation alone is insufficient to remove trace impurities with very close boiling points, flash chromatography can be used as a final polishing step. Given the polar nature of the hydroxyl group, normal phase chromatography on silica gel is a viable option.
Q4: How can I assess the purity of my 1-Bromo-3-chloropropan-2-ol?
A4: A multi-faceted approach to purity analysis is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile and semi-volatile compounds. It allows for the separation and identification of individual components in your sample, providing both qualitative and quantitative data.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your desired product and identify the presence of impurities by comparing the obtained spectra to reference spectra.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a qualitative assessment of the complexity of your crude mixture and to monitor the progress of your purification.
Troubleshooting Guide
Below is a table outlining common issues encountered during the purification of 1-Bromo-3-chloropropan-2-ol, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation. | Thermal Decomposition: The distillation temperature is too high, causing the compound to decompose. Halohydrins can be thermally sensitive, and decomposition can be catalyzed by acidic residues (e.g., residual HBr). | - Increase the vacuum: A lower pressure will decrease the boiling point, allowing for distillation at a lower temperature. - Neutralize before distillation: Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. - Use a short-path distillation apparatus: This minimizes the residence time of the compound at high temperatures. |
| Poor separation of product and impurities during distillation. | Insufficient column efficiency: The fractionating column is not providing enough theoretical plates to separate compounds with close boiling points. Incorrect distillation rate: Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established in the column. | - Use a more efficient fractionating column: A Vigreux, packed, or spinning band column will provide better separation than a simple distillation head. - Slow down the distillation rate: Aim for a drop rate of approximately 1 drop per second from the condenser. - Insulate the column: Wrapping the column in glass wool or aluminum foil will help maintain the temperature gradient. |
| Low product yield after purification. | Product co-distills with a lower-boiling impurity. Product remains in the distillation pot (hold-up volume). Product loss during aqueous workup. | - Careful fraction collection: Monitor the distillation temperature closely and collect fractions in smaller volumes to isolate the pure product. - Use smaller glassware for smaller scales: This minimizes the amount of material that adheres to the glass surfaces. - Perform multiple extractions: When performing an aqueous wash, extract the aqueous layer multiple times with a suitable organic solvent to recover all of the product. |
| Product streaks on TLC plate during flash chromatography. | Compound is too polar for the chosen solvent system. Sample is acidic and interacting strongly with the silica gel. | - Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in hexanes). - Add a small amount of a polar modifier: Adding a small percentage of methanol or triethylamine to the eluent can improve peak shape. |
Data Presentation: Physical Properties of Key Compounds
For effective purification, it is crucial to know the boiling points of the target compound and its likely impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| 1-Bromo-3-chloropropan-2-ol | 173.44 | ~197[2] |
| 2-Bromo-1-chloropropane | 157.44 | ~117-118[3] |
| 3-chloro-1-propene (Allyl chloride) | 76.52 | 45 |
Note: The boiling point of 1-Bromo-3-chloropropan-2-ol is significantly higher than its non-hydroxylated counterpart due to hydrogen bonding. It is highly recommended to distill this compound under vacuum.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is designed for the purification of 1-Bromo-3-chloropropan-2-ol on a scale of 10-100 g.
Safety Precautions: 1-Bromo-3-chloropropan-2-ol is harmful if swallowed and is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Neutralization of Crude Material:
-
Dissolve the crude 1-Bromo-3-chloropropan-2-ol in a suitable organic solvent like diethyl ether or dichloromethane (approx. 3-5 mL per gram of crude material).
-
Transfer the solution to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and wash it with an equal volume of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Distillation Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus using dry glassware. A short Vigreux column is typically sufficient.
-
Use a round-bottom flask of an appropriate size (it should be 1/2 to 2/3 full with the crude oil).
-
Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
As the temperature of the vapor rises and stabilizes, collect the main fraction of 1-Bromo-3-chloropropan-2-ol in a pre-weighed receiving flask. Record the temperature and pressure at which it distills.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of your purified sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
MS Detector: Scan in a mass range of m/z 35-300.
-
-
Analysis:
-
Inject a small volume (typically 1 µL) of your sample into the GC-MS.
-
Analyze the resulting chromatogram. The retention time of the major peak should correspond to your product.[4]
-
Integrate the peaks to determine the relative percentage of your product and any impurities.
-
Examine the mass spectrum of the main peak to confirm the identity of 1-Bromo-3-chloropropan-2-ol.
-
Visualizations
Diagram 1: Decision Tree for Purification Method Selection
A decision-making flowchart for selecting the appropriate purification method.
Diagram 2: Experimental Workflow for Fractional Vacuum Distillation
A step-by-step workflow for the purification of 1-Bromo-3-chloropropan-2-ol via fractional vacuum distillation.
References
- Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
IARC Publications. (2020). SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. Retrieved from [Link]
- Google Patents. (1942). US2303549A - Method for making bromo-chloralkanes.
-
Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloropropan-2-ol. Retrieved from [Link]
- Google Patents. (2011). WO 2011/108001 A2.
-
GL Sciences. (n.d.). 1-4 Fundamentals and Theory of Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Thermal Decomposition of 1-Bromo-3-chloropropan-2-ol
Welcome to the technical support center for handling and studying the thermal decomposition of 1-Bromo-3-chloropropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safety, accuracy, and success of your experiments.
Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of thermal decomposition reactions.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the thermal decomposition of 1-Bromo-3-chloropropan-2-ol.
Question 1: My analysis shows the formation of a significant amount of an unexpected epoxide. What is happening and how can I control this?
Answer:
The formation of an epoxide is a common and often dominant reaction pathway for halohydrins. In the case of 1-Bromo-3-chloropropan-2-ol, this occurs via an intramolecular Williamson ether synthesis, also known as intramolecular cyclization. The hydroxyl group, upon deprotonation (even by residual base or auto-protolysis at elevated temperatures), acts as a nucleophile and attacks one of the adjacent carbon atoms bearing a halogen.
-
Causality: The proximity of the alcohol to the electrophilic carbons bonded to bromine and chlorine makes this an entropically favored intramolecular reaction. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon, displacing the halide ion. Given that bromide is a better leaving group than chloride, the initial epoxide formed is likely 2-(bromomethyl)oxirane. However, subsequent rearrangement or further reaction can lead to 2-(chloromethyl)oxirane.
-
Controlling Epoxide Formation:
-
pH Control: The presence of any basic species will catalyze this reaction. Ensure all glassware is scrupulously clean and free of basic residues. If possible, conduct the decomposition in a buffered or slightly acidic environment, though this may introduce other reaction pathways.
-
Temperature Programming: A rapid heating rate to the desired decomposition temperature might favor fragmentation pathways over the lower activation energy cyclization. Conversely, a slow, controlled heating ramp can help in identifying the onset temperature for epoxide formation versus other decomposition processes.
-
Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, which can generate radical species and complicate the reaction profile.
-
Question 2: I am observing a complex mixture of products, including halogenated aldehydes and ketones. What are the likely side reactions?
Answer:
The presence of carbonyl compounds suggests that rearrangement reactions are occurring. This is a known pathway for some halohydrins upon heating.
-
Plausible Mechanisms:
-
Pinacol-type Rearrangement: While not a classic pinacol reaction, a similar 1,2-hydride or 1,2-halide shift can occur in a carbocation-like transition state. For instance, protonation of the hydroxyl group followed by loss of water could generate a secondary carbocation. A subsequent hydride shift could lead to a more stable carbocation alpha to a halogen, which then rearranges to a protonated aldehyde or ketone.
-
Direct Elimination and Tautomerization: Elimination of HBr or HCl can lead to an enol intermediate, which would then tautomerize to the more stable keto form (an aldehyde or ketone).
-
-
Troubleshooting Unwanted Rearrangements:
-
Solvent Effects: If the decomposition is performed in a solvent, the polarity of the solvent can influence the stability of charged intermediates. Non-polar solvents may suppress carbocation-mediated rearrangements.
-
Surface Catalysis: The surface of the reaction vessel (e.g., glass, stainless steel) can have active sites that catalyze rearrangements. Silylating the glassware to passivate active sites can minimize these side reactions.
-
Question 3: My GC-MS analysis shows broad peaks and a rising baseline at higher temperatures, suggesting sample decomposition in the analytical instrument. How can I obtain reliable analytical data?
Answer:
Thermally labile compounds like 1-Bromo-3-chloropropan-2-ol and its initial decomposition products can degrade in the hot injector port or on the analytical column of a gas chromatograph.
-
Analytical Strategy:
-
Lower Injector Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of your analytes. A programmed temperature vaporization (PTV) inlet can be particularly useful, as it allows for a gentle temperature ramp.
-
Use of a More Inert Column: Employ a highly inert GC column, such as one with a base-deactivated stationary phase. This will minimize on-column degradation.
-
Faster Elution: Use a shorter column or a faster temperature ramp to ensure the analytes spend less time at high temperatures.
-
Alternative Analytical Techniques: If GC-MS proves problematic, consider High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) for analysis of the reaction mixture. This avoids high temperatures during separation. Derivatization of the alcohol group can also improve thermal stability for GC analysis.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary expected thermal decomposition products of 1-Bromo-3-chloropropan-2-ol?
Based on the chemistry of analogous halohydrins, the primary decomposition pathways are expected to be:
-
Intramolecular Cyclization (Epoxidation): Formation of 2-(bromomethyl)oxirane and/or 2-(chloromethyl)oxirane through the loss of HCl or HBr, respectively.
-
Dehydrohalogenation: Elimination of HBr or HCl to form halo-allylic alcohols, such as 1-bromo-prop-2-en-1-ol or 3-chloro-prop-2-en-1-ol.
-
Rearrangement Products: Formation of halogenated aldehydes or ketones, such as bromo- or chloro-acetone, through hydride or halide shifts.
-
Fragmentation: At higher temperatures, C-C bond cleavage can lead to smaller molecules.
Q2: What is the likely mechanism for the thermal decomposition?
The decomposition can proceed through several mechanisms depending on the conditions:
-
Ionic Mechanisms: In the presence of polar surfaces or impurities, the reaction may proceed through carbocation-like intermediates, leading to elimination and rearrangement products.
-
Concerted Mechanisms: Intramolecular cyclization to form an epoxide is often a concerted process.
-
Radical Mechanisms: At very high temperatures, homolytic cleavage of the C-Br or C-Cl bond can initiate a radical chain reaction, leading to a complex mixture of products. The C-Br bond is weaker than the C-Cl bond and is more likely to break first.
Q3: What are the major safety concerns when working with 1-Bromo-3-chloropropan-2-ol and its decomposition products?
-
Toxicity: Halogenated organic compounds are often toxic and may be carcinogenic. Handle 1-Bromo-3-chloropropan-2-ol and its decomposition products in a well-ventilated fume hood.[1]
-
Corrosive Byproducts: The decomposition will likely produce hydrogen bromide (HBr) and hydrogen chloride (HCl) gases, which are corrosive and toxic upon inhalation.[2] Ensure the experimental setup includes a trap for acidic gases.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
III. Experimental Protocols
Protocol 1: Small-Scale Thermal Decomposition Study in a Sealed Tube
This protocol is designed for identifying the primary decomposition products under controlled temperature conditions.
Materials:
-
1-Bromo-3-chloropropan-2-ol
-
Heavy-walled glass reaction tube with a sealable valve
-
Heating mantle or oven with precise temperature control
-
Schlenk line for inert gas manipulation
-
Solvent for extraction (e.g., dichloromethane, GC-MS grade)
-
Internal standard for quantification (e.g., dodecane)
Procedure:
-
Preparation: Dry the reaction tube in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Sample Addition: In a fume hood, accurately weigh and add approximately 10-20 mg of 1-Bromo-3-chloropropan-2-ol to the reaction tube.
-
Inerting: Connect the tube to a Schlenk line and perform at least three vacuum-backfill cycles with high-purity nitrogen or argon.
-
Sealing: Seal the reaction tube securely.
-
Heating: Place the tube in a preheated oven or heating mantle at the desired decomposition temperature (e.g., starting with a lower temperature like 150 °C and gradually increasing in subsequent experiments). Heat for a defined period (e.g., 1 hour).
-
Cooling: After the specified time, remove the tube from the heat source and allow it to cool to room temperature behind a blast shield.
-
Sample Preparation for Analysis: Once cooled, carefully open the tube in a fume hood. Add a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) containing a known concentration of an internal standard.
-
Analysis: Analyze the resulting solution by GC-MS to identify and quantify the decomposition products.
Protocol 2: GC-MS Analysis of Decomposition Products
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
PTV or Split/Splitless Inlet
-
Inert GC column (e.g., DB-5ms or equivalent)
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 150 °C (or optimized) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| MS Ion Source | 230 °C |
| Mass Range | 35-350 amu |
IV. Visualizing Reaction Pathways
The following diagrams illustrate the potential decomposition pathways of 1-Bromo-3-chloropropan-2-ol.
Caption: Potential decomposition pathways of 1-Bromo-3-chloropropan-2-ol.
Caption: Workflow for studying thermal decomposition.
V. References
-
K. D. King & E. S. Swinbourne. (1970). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic. DOI: 10.1039/J29700000687.
-
Sciencemadness Wiki. (2020). 2-Chloroethanol. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Synthesis of Epoxides (2): Treating Halohydrins With Base. Retrieved from [Link]
-
Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. Retrieved from [Link]
-
Loba Chemie. (n.d.). 3-CHLORO-1,2-PROPANEDIOL Safety Data Sheet. Retrieved from [Link]
Sources
Strategies to improve yield in 1-Bromo-3-chloropropan-2-ol synthesis
Welcome to the technical support center for the synthesis of 1-bromo-3-chloropropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your yields.
Introduction to the Synthesis
1-Bromo-3-chloropropan-2-ol is a valuable tri-functional building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis, however, can be challenging due to the potential for side reactions and the formation of isomeric impurities. The most common and economically viable route involves a two-step process starting from glycerol, a readily available and renewable resource.
The overall synthetic strategy is as follows:
-
Hydrochlorination of Glycerol: Selective monochlorination of glycerol to produce 3-chloro-1,2-propanediol (3-MCPD).
-
Bromination of 3-chloro-1,2-propanediol: Substitution of a hydroxyl group in 3-MCPD with a bromine atom to yield the final product.
This guide will focus on optimizing this two-step pathway, addressing common issues, and providing a robust experimental protocol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1-bromo-3-chloropropan-2-ol.
Question 1: My yield of 3-chloro-1,2-propanediol in the first step is low, and I'm observing significant amounts of dichlorinated byproducts.
Answer:
This is a common issue related to the selectivity of the hydrochlorination of glycerol. The formation of 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol can be significant if the reaction conditions are not carefully controlled.
Causality: The hydrochlorination of glycerol proceeds through a series of equilibria. Over-chlorination occurs when the reaction is pushed too far by high temperatures, prolonged reaction times, or an excessive concentration of the chlorinating agent. Acetic acid is a commonly used catalyst that facilitates the reaction by forming ester intermediates, but its concentration must be optimized.[1][2][3]
Solutions:
-
Temperature Control: Maintain the reaction temperature between 90-110°C. Higher temperatures significantly favor the formation of dichlorinated products.
-
Monitor HCl Addition: If using gaseous HCl, ensure a steady and controlled flow rate. Avoid oversaturation of the reaction mixture.
-
Stoichiometry: Use a moderate excess of the chlorinating agent. A large excess will drive the reaction towards di-substitution.
-
Catalyst Concentration: The amount of acetic acid catalyst is crucial. A high concentration can accelerate the reaction but may also promote over-chlorination. Start with a catalytic amount (e.g., 2-5 mol% relative to glycerol).
-
Reaction Time: Monitor the reaction progress using GC-MS. Stop the reaction once the consumption of glycerol plateaus and before the concentration of dichlorinated byproducts becomes significant.
Question 2: The bromination of 3-chloro-1,2-propanediol is resulting in a mixture of isomers. How can I improve the regioselectivity for 1-Bromo-3-chloropropan-2-ol?
Answer:
The formation of the isomeric byproduct, 2-bromo-3-chloropropan-1-ol, is a key challenge in the second step. The regioselectivity of the bromination depends heavily on the reaction mechanism and the choice of brominating agent.
Causality: The hydroxyl groups of 3-chloro-1,2-propanediol are at the primary (C1) and secondary (C2) positions. The substitution of the primary hydroxyl group is generally favored under conditions that promote an SN2-type reaction, due to less steric hindrance. Conditions that favor an SN1-type reaction, involving a carbocation intermediate, can lead to a mixture of products, as the secondary carbocation is more stable.
Solutions:
-
Choice of Brominating Agent:
-
HBr/Acetic Acid: This is a common and cost-effective method. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the bromide ion. To favor substitution at the primary position, use moderate temperatures.
-
Phosphorus Tribromide (PBr₃): This reagent typically favors the bromination of primary alcohols over secondary alcohols under controlled temperature conditions. It is a good choice for improving regioselectivity.
-
N-Bromosuccinimide (NBS) with a Phosphine: This combination can be used for a milder conversion of alcohols to bromides and can offer good selectivity.
-
-
Temperature Control: Keep the reaction temperature low (e.g., 0-25°C) to favor the kinetically controlled product (substitution at the primary alcohol) and minimize side reactions.
-
Solvent: Use a non-polar, aprotic solvent to favor an SN2 mechanism.
Question 3: I am observing the formation of epichlorohydrin as a significant byproduct. How can I prevent this?
Answer:
The formation of epichlorohydrin is a common side reaction, especially during the work-up or if the reaction mixture becomes basic.
Causality: 1-Bromo-3-chloropropan-2-ol can undergo intramolecular cyclization under basic conditions to form epichlorohydrin. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular Williamson ether synthesis. A similar reaction can occur with the starting material, 3-chloro-1,2-propanediol.[4][5]
Solutions:
-
Maintain Acidic or Neutral pH: During the reaction and work-up, ensure the pH of the solution remains acidic or neutral. Avoid the use of strong bases for neutralization.
-
Neutralization Protocol: If neutralization is necessary, use a weak base like sodium bicarbonate and add it slowly at a low temperature, while carefully monitoring the pH.
-
Purification: If epichlorohydrin is formed, it can be removed by fractional distillation under reduced pressure, as its boiling point is significantly lower than that of the desired product.
Question 4: My final product is difficult to purify and appears to contain high-boiling point impurities.
Answer:
High-boiling point impurities are likely due to the formation of di-substituted products or oligomers.
Causality: If the reaction conditions are too harsh (e.g., high temperature, long reaction time), side reactions such as the formation of 1,3-dibromo-2-chloropropane or etherification between two molecules of the starting material or product can occur.
Solutions:
-
Milder Reaction Conditions: As mentioned previously, use lower temperatures and monitor the reaction to avoid prolonged reaction times.
-
Purification by Fractional Distillation: The desired product, 1-bromo-3-chloropropan-2-ol, has a distinct boiling point. Careful fractional distillation under reduced pressure is the most effective method for purification. Use a fractionating column with sufficient theoretical plates to achieve good separation.
-
Chromatography: For small-scale purifications or to obtain very high purity material, column chromatography on silica gel can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: While there are several potential starting materials, glycerol is the most practical and economical choice for large-scale synthesis due to its low cost and availability as a byproduct of biodiesel production. For laboratory-scale synthesis where the initial hydrochlorination step is to be avoided, commercially available 3-chloro-1,2-propanediol is a good starting point.
Q2: What are the main safety precautions to consider during this synthesis?
A2:
-
Corrosive Reagents: Hydrogen chloride and hydrogen bromide are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Halogenated Compounds: 1-Bromo-3-chloropropan-2-ol and related intermediates are irritants and may be harmful if swallowed or absorbed through the skin. Avoid direct contact and inhalation.
-
Exothermic Reactions: The addition of reagents can be exothermic. Add reagents slowly and with adequate cooling to maintain control over the reaction temperature.
-
Pressure Build-up: When using gaseous reagents like HCl, ensure the reaction vessel is properly vented to prevent pressure build-up.
Q3: Can I perform this as a one-pot synthesis from glycerol?
A3: A one-pot synthesis from glycerol using a mixture of HCl and HBr is theoretically possible but presents significant challenges in controlling the selectivity. It is difficult to control the relative rates of chlorination and bromination, which can lead to a complex mixture of products (e.g., monochlorinated, monobrominated, dichlorinated, dibrominated, and mixed dihalogenated propanols). A stepwise approach generally provides better control and higher purity of the final product.
Q4: How can I monitor the progress of the reaction?
A4: The most effective way to monitor the reaction is by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Experimental Protocol
This protocol describes a representative two-step synthesis of 1-bromo-3-chloropropan-2-ol from glycerol.
Step 1: Synthesis of 3-chloro-1,2-propanediol (3-MCPD) from Glycerol
Reaction: HOCH₂(CHOH)CH₂OH + HCl --(CH₃COOH catalyst)--> ClCH₂(CHOH)CH₂OH + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Glycerol | 92.09 | 92.1 g | 1.0 | 1 |
| Glacial Acetic Acid | 60.05 | 3.0 g | 0.05 | 0.05 |
| Hydrogen Chloride (gas) | 36.46 | ~40 g | ~1.1 | 1.1 |
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a reflux condenser.
-
Charge the flask with glycerol (92.1 g, 1.0 mol) and glacial acetic acid (3.0 g, 0.05 mol).
-
Heat the mixture to 100°C with stirring.
-
Once the temperature is stable, begin bubbling dry hydrogen chloride gas through the mixture at a steady rate.
-
Maintain the reaction temperature at 100-110°C.
-
Monitor the reaction progress by GC-MS every hour.
-
Continue the addition of HCl until the desired conversion of glycerol is achieved (typically 4-6 hours).
-
Stop the flow of HCl and allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to remove unreacted glycerol, water, and acetic acid. The fraction corresponding to 3-chloro-1,2-propanediol is collected.
Step 2: Synthesis of 1-Bromo-3-chloropropan-2-ol from 3-chloro-1,2-propanediol
Reaction: ClCH₂(CHOH)CH₂OH + HBr --> ClCH₂(CHOH)CH₂Br + H₂O
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| 3-chloro-1,2-propanediol | 110.54 | 55.3 g | 0.5 | 1 |
| Hydrobromic Acid (48% aq.) | 80.91 | 101 g (52.6 mL) | 0.6 | 1.2 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-1,2-propanediol (55.3 g, 0.5 mol).
-
Cool the flask in an ice bath.
-
Slowly add 48% aqueous hydrobromic acid (101 g, 0.6 mol) to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by GC-MS until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and add an equal volume of cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (be cautious of gas evolution) until the aqueous layer is neutral, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 1-bromo-3-chloropropan-2-ol.
Visualizing the Synthesis and Side Reactions
The following diagram illustrates the main reaction pathway and the key side reactions that can impact the yield.
Caption: Reaction scheme for the synthesis of 1-bromo-3-chloropropan-2-ol, highlighting potential side products.
Conclusion
The synthesis of 1-bromo-3-chloropropan-2-ol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize their experiments. This guide provides a foundation for successfully navigating this synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
- CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
- US2303549A - Method for making bromo-chloralkanes.
-
SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS - IARC Publications. [Link]
-
Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali - ResearchGate. [Link]
- CN103709004A - Preparation method of 1, 3-propanediol.
- WO2011108001A2 - A process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
- CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
-
1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - Australian Department of Health and Aged Care. [Link]
-
3-CHLORO-1,2-PROPANEDIOL - Loba Chemie. [Link]
-
1-Bromo-3-chloropropan-2-ol - PubChem. [Link]
-
Preparation of 1-bromo-3-chloropropane - PrepChem.com. [Link]
- CN102229523B - Preparation method of 3-chloro-1,2-propanediol.
-
Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing - ResearchGate. [Link]
-
Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903 - Preprints.org. [Link]
-
Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed. [Link]
- UNITED STATES PATENT OFFICE - Google P
-
1-Bromo-3-chloropropane - Wikipedia. [Link]
-
(PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study - ResearchGate. [Link]
-
(PDF) Synthesis of 1,3-Dichloropropanol from Glycerol Using Muriatic Acid as Chlorinating Agent - ResearchGate. [Link]
-
GLYCEROL α,γ-DICHLOROHYDRIN - Organic Syntheses. [Link]
Sources
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- 2. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 3. 1-Bromo-3-chloropropane:Benefits,Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 5. 1-Bromo-3-chloropropan-2-ol | C3H6BrClO | CID 20664 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effective workup procedures for 1-Bromo-3-chloropropan-2-ol reactions
Technical Support Center: 1-Bromo-3-chloropropan-2-ol Reactions
Welcome to the technical support guide for 1-Bromo-3-chloropropan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and handling this crucial chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Reaction Fundamentals and Mechanism
1-Bromo-3-chloropropan-2-ol is most commonly synthesized via the acid-catalyzed ring-opening of epichlorohydrin with hydrogen bromide (HBr). Understanding this mechanism is the first step toward troubleshooting and controlling the reaction.
The reaction proceeds through a protonated epoxide intermediate. The bromide ion then acts as a nucleophile. Due to electronic and steric factors, the nucleophilic attack preferentially occurs at the less-substituted carbon atom (a key feature of SN2-type ring-openings under acidic conditions for primary/secondary epoxides), yielding the desired product.[1][2]
Sources
Prevention of unwanted polymerization of 1-Bromo-3-chloropropan-2-ol
Technical Support Center: 1-Bromo-3-chloropropan-2-ol
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for 1-Bromo-3-chloropropan-2-ol. As a highly functionalized molecule, this halohydrin is an invaluable intermediate in complex syntheses. However, its inherent reactivity—the very quality that makes it so useful—also presents a significant challenge: a propensity for unwanted polymerization. This guide is designed to provide you, our fellow researchers and developers, with the technical insights and field-proven protocols necessary to handle this reagent safely and effectively. My objective is to move beyond simple instructions and explain the chemical principles at play, empowering you to make informed decisions in your laboratory. By understanding the "why" behind each step, you can ensure the integrity of your material, the success of your experiments, and the safety of your team.
Section 1: Understanding the Risk - FAQs about Polymerization
This section addresses the fundamental questions regarding the stability of 1-Bromo-3-chloropropan-2-ol.
Q1: What makes 1-Bromo-3-chloropropan-2-ol susceptible to polymerization?
A: The susceptibility of 1-Bromo-3-chloropropan-2-ol to polymerization stems from its structure as a halohydrin. It contains a hydroxyl (-OH) group and halogen atoms (-Br and -Cl) on a propane backbone. This arrangement allows for a base-catalyzed intramolecular SN2 reaction, where the deprotonated hydroxyl group (alkoxide) attacks the carbon bearing a halogen, displacing it to form a highly reactive epoxide intermediate.[1][2][3] Once formed, this epoxide can undergo rapid, often exothermic, ring-opening polymerization catalyzed by trace amounts of acids, bases, or other nucleophiles.[4][5]
Q2: What is the primary mechanism of polymerization for this compound?
A: The dominant pathway is an ionic, step-growth polymerization initiated by the formation of an epoxide.
-
Initiation (Epoxide Formation): In the presence of a base (e.g., hydroxide, amines, or even basic impurities on glassware), the alcohol proton is removed, forming a nucleophilic alkoxide. This alkoxide then internally displaces one of the adjacent halides (the C-Br bond is more labile and likely to break first) to form a three-membered epoxide ring.[2][3][6] This is a variation of the Williamson ether synthesis.[2]
-
Propagation (Ring-Opening): The strained epoxide ring is highly susceptible to nucleophilic attack. Another molecule of the halohydrin, or its corresponding alkoxide, can attack and open the ring of the epoxide. This reaction creates a new, larger molecule with a terminal hydroxyl group, which can then react with another epoxide molecule, propagating the chain and forming a polyether. This process can be catalyzed by both acids and bases.[4][7][8]
Q3: What specific conditions or contaminants can trigger unwanted polymerization?
A: Several factors can initiate or accelerate this process:
-
Basic Contaminants: Strong bases (e.g., NaOH, KOH) and organic amines are potent catalysts for the initial epoxide formation.[9][10]
-
Acidic Contaminants: Strong acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., certain metal salts like AlCl₃, FeCl₃) can catalyze the ring-opening polymerization of any epoxide that forms.[4]
-
Heat and Light: Elevated temperatures significantly increase the rate of all chemical reactions, including epoxide formation and polymerization.[11][12] While the primary mechanism is ionic, UV light can potentially generate radicals that may initiate other side reactions.
-
Moisture: Water can act as a nucleophile in the ring-opening step and can facilitate acid-base catalysis, contributing to polymerization.
-
Reactive Metals: Contact with certain metals can introduce Lewis acid impurities, catalyzing polymerization.[9]
Section 2: Proactive Prevention - A Step-by-Step Guide to Handling and Storage
Adherence to this protocol is critical for maintaining the stability and purity of 1-Bromo-3-chloropropan-2-ol.
Step 1: Initial Inspection upon Receipt
-
Action: Immediately upon receipt, visually inspect the material through the sealed amber glass bottle.
-
Causality: The product should be a clear, colorless to light yellow liquid. Any sign of cloudiness, viscosity increase, or solid precipitate suggests that polymerization has begun. Do not use material that fails this inspection.
Step 2: Implement Inert Atmosphere Conditions
-
Action: Before first use, and for long-term storage, blanket the container with an inert gas like dry nitrogen or argon.
-
Causality: This serves two purposes: it displaces oxygen, which can form peroxides that may initiate side reactions, and more importantly, it displaces atmospheric moisture, a key contributor to polymerization.
Step 3: Controlled Environment Storage
-
Action: Store the tightly sealed container in a cool, dark, and well-ventilated area, ideally between 2-8°C.[13] Ensure it is stored away from incompatible materials.[9][11][14]
-
Causality: Low temperatures reduce the kinetic rate of unwanted reactions.[11][12] Storing in the dark, typically in an amber bottle, prevents any potential photochemical degradation or initiation.
Step 4: Prudent Handling During Experimental Use
-
Action:
-
Always handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Use only clean, dry glassware. If necessary, oven-dry glassware and cool it under an inert gas stream before use.
-
Use non-metallic spatulas and transfer tools (e.g., PTFE or glass).
-
Dispense only the amount needed for the experiment and promptly reseal and re-blanket the main container.
-
-
Causality: These steps are designed to rigorously exclude atmospheric moisture and prevent contact with contaminants. Basic residues on unclean glassware or reactive metals can trigger rapid polymerization.[9][15]
Step 5: The Role of Stabilizers (If Required)
-
Action: For applications where the material will be heated or stored for extended periods outside of ideal conditions, the addition of a stabilizer may be considered. A common choice for preventing acid-catalyzed polymerization of epoxides is a non-nucleophilic, sterically hindered base in trace amounts. Conversely, to prevent base-catalyzed initiation, a trace amount of a non-reactive weak acid scavenger could be used.
-
Causality: The choice of stabilizer is highly dependent on the subsequent reaction chemistry. The goal is to neutralize potential acidic or basic catalysts without interfering with the desired reaction. This should be validated on a small scale before implementation.
Section 3: Troubleshooting Guide
This Q&A section addresses problems that may arise during experimentation.
Q: My previously clear 1-Bromo-3-chloropropan-2-ol has become cloudy and more viscous. What happened, and what should I do? A: This is a classic sign of oligomerization or polymerization. The increased viscosity is due to the formation of longer-chain molecules.
-
What to do: Do NOT attempt to use or purify the material by heating (e.g., distillation), as this will likely accelerate the polymerization, potentially leading to a dangerous runaway reaction.[12] The material should be considered compromised. Consult your institution's safety protocols for the disposal of reactive waste.
Q: I need to perform a reaction at an elevated temperature. How can I minimize the risk of polymerization? A:
-
Strictly Anhydrous Conditions: Ensure all reactants, solvents, and glassware are scrupulously dry.
-
Inert Atmosphere: Run the reaction under a continuous positive pressure of nitrogen or argon.
-
Monitor Temperature Carefully: Use a well-calibrated temperature probe and a reliable heating mantle/bath. Avoid localized overheating ("hot spots").
-
Consider an Inhibitor: If compatible with your desired reaction, add a suitable inhibitor. For thermally induced radical polymerization, a radical scavenger like BHT (Butylated hydroxytoluene) could be used, but the primary risk here is ionic. Controlling the pH is paramount.
Q: My reaction is complete, but I'm having trouble with work-up. The product seems to be degrading. Why? A: The work-up conditions, particularly aqueous washes with bases (like sodium bicarbonate) or acids, can trigger the polymerization mechanisms described earlier. The product of your reaction may still contain unreacted starting material, which can polymerize under these conditions.
-
Solution: Consider non-aqueous work-up procedures if possible. If an aqueous wash is necessary, use neutral, de-gassed water and perform the extraction quickly at a low temperature. Minimize the time the material is in contact with acidic or basic aqueous layers.
Section 4: Visualization & Data Summary
Proposed Polymerization Pathway
The diagram below illustrates the likely ionic polymerization mechanism, initiated by a base and proceeding through an epoxide intermediate.
Caption: Base-catalyzed polymerization via epoxide intermediate.
Safe Handling Workflow
Follow this workflow to ensure material integrity from receipt to use.
Sources
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- 2. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
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- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chimia.ch [chimia.ch]
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- 10. 1-BROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. nj.gov [nj.gov]
- 14. carlroth.com [carlroth.com]
- 15. jinzongmachinery.com [jinzongmachinery.com]
Technical Support Guide: Safe Handling, Storage, and Disposal of 1-Bromo-3-chloropropan-2-ol
Welcome to the technical support center for the handling of 1-Bromo-3-chloropropan-2-ol (CAS No. 4540-44-7). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for the safe storage and disposal of this reagent. As a halogenated organic compound, it requires specific handling procedures to ensure laboratory safety and environmental compliance. This document moves beyond simple checklists to explain the scientific rationale behind these essential practices.
Section 1: Hazard Identification & Risk Assessment
A foundational principle of laboratory safety is a thorough understanding of the reagents in use. Before your first experiment, a comprehensive risk assessment is not just recommended; it is mandatory.
Q1: What are the primary hazards associated with 1-Bromo-3-chloropropan-2-ol?
A1: Based on aggregated GHS data, 1-Bromo-3-chloropropan-2-ol is classified with specific health hazards.[1] The primary concern is its toxicity if ingested. While comprehensive toxicological data is not as extensive as for other common solvents, its classification as an irritant and its nature as a halogenated organic compound warrant significant caution.[1][2]
Data Presentation: GHS Hazard Summary
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1] |
| Primary Hazard | Irritant | - | - |
Expert Insight: The "Harmful if swallowed" classification underscores the importance of preventing any direct contact. In a laboratory setting, this means prohibiting mouth pipetting and ensuring that personal protective equipment (PPE) is removed and hands are thoroughly washed before leaving the work area to eat, drink, or handle personal items.[3]
Section 2: Storage Best Practices
Proper storage is your first line of defense against accidental exposure, chemical degradation, and dangerous reactions. The stability of halogenated compounds can be compromised by improper storage conditions.
Q2: How should I properly store 1-Bromo-3-chloropropan-2-ol in the laboratory?
A2: Proper storage involves more than just placing the container on a shelf. It requires a controlled environment that accounts for chemical compatibility and stability. The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][5]
Experimental Protocol: Receiving and Storing 1-Bromo-3-chloropropan-2-ol
-
Inspect on Arrival: Upon receipt, check the container for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.
-
Designated Storage Location: Store the chemical in a cabinet designated for halogenated compounds. This cabinet should be properly ventilated.
-
Secondary Containment: Place the primary container within a chemically resistant secondary container (such as a polyethylene tray) to contain any potential leaks.
-
Maintain Tight Seal: Always ensure the container cap is tightly closed to prevent the escape of vapors.[4][6]
Q3: What chemicals are incompatible with 1-Bromo-3-chloropropan-2-ol and should be stored separately?
A3: As a halogenated aliphatic compound, 1-Bromo-3-chloropropan-2-ol is incompatible with several classes of chemicals.[7] Co-storage can lead to vigorous, exothermic reactions. The fundamental principle is to segregate it from strong oxidizing and reducing agents, as well as alkali metals.[2][7]
Data Presentation: Chemical Incompatibility Chart
| Incompatible Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitrates, Peroxides, Chromic Acid | Can cause violent reactions, potentially leading to fire or explosion.[8][9] |
| Strong Reducing Agents | Hydrides, Alkali Metals | Can lead to highly reactive and potentially unstable products.[2] |
| Alkali Metals | Sodium, Potassium, Magnesium | Can react violently and exothermically.[2][10] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | May promote dehydrohalogenation or other decomposition reactions.[9] |
| Reactive Amines & Epoxides | - | Halogenated organics as a class can react with these materials.[2][7] |
Q4: I noticed the liquid in my container has changed color. What should I do?
A4: A change in color or the appearance of a precipitate can be a sign of chemical degradation. Do not use the material. Cap the container tightly, place it in secondary containment, and label it clearly as "Suspected Degraded Material for Disposal." Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal.
Section 3: Disposal Procedures
The disposal of halogenated organic compounds is strictly regulated due to their persistence in the environment and potential for harm.[11] Improper disposal can lead to significant safety hazards and regulatory violations.
Q5: How do I correctly dispose of waste containing 1-Bromo-3-chloropropan-2-ol?
A5: All waste containing this chemical must be treated as hazardous waste.[5] It must never be poured down the drain.[12] The cardinal rule of disposal for this class of compounds is waste segregation . Halogenated waste streams must be kept separate from non-halogenated waste streams to facilitate proper treatment and reduce disposal costs.[6][13]
Experimental Protocol: Accumulating Halogenated Hazardous Waste
-
Select the Correct Container: Obtain a designated, chemically compatible hazardous waste container from your EHS department. This is typically a high-density polyethylene (HDPE) or glass container.
-
Proper Labeling: Immediately affix a "Hazardous Waste" tag to the container.[6] Fill in all required information: the full chemical name ("1-Bromo-3-chloropropan-2-ol"), concentration, and any other components in the waste stream.
-
Accumulate Waste: Add waste to the container in a chemical fume hood to minimize inhalation exposure.
-
Keep Closed: The container must be kept tightly closed at all times, except when actively adding waste.[6] This prevents the release of volatile organic compounds (VOCs).
-
Secondary Containment: Store the waste container in a designated satellite accumulation area within secondary containment.[6]
-
Request Pickup: Once the container is 75-90% full, submit a waste pickup request to your EHS department. Do not overfill containers.
Mandatory Visualization: Disposal Decision Workflow
Caption: Decision workflow for segregating 1-Bromo-3-chloropropan-2-ol waste.
Section 4: Troubleshooting & Emergency Procedures
Even with careful planning, accidents can happen. Being prepared with the correct response is critical to mitigating risk.
Q6: What is the correct procedure for cleaning up a small spill of 1-Bromo-3-chloropropan-2-ol?
A6: For a small spill (typically <100 mL) inside a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common minimum, but consult the specific SDS for breakthrough times).[4][13]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to absorb the liquid.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material into a container that can be sealed.
-
Label as Waste: Label the container as "Hazardous Waste: 1-Bromo-3-chloropropan-2-ol spill debris" and dispose of it through your EHS department.
-
Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your EHS office) and then with soap and water.
-
For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately. [5]
Q7: What are the first-aid measures in case of accidental exposure?
A7: Immediate action is required.
-
Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.
Trustworthiness Statement: This guide is based on established safety protocols for halogenated organic compounds and available data for 1-Bromo-3-chloropropan-2-ol. However, it is not a substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer or the detailed procedures of your institution's Environmental Health and Safety (EHS) department. Always consult your institution-specific guidelines before handling this chemical.
References
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Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-3-chloropropane.
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 1-CHLORO-3-BROMOPROPANE.
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NOAA. (n.d.). 1-BROMO-3-CHLOROPROPANE. CAMEO Chemicals.
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TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
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Santa Cruz Biotechnology. (n.d.). 1-Bromo-3-chloropropane Safety Data Sheet.
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CDH Fine Chemical. (n.d.). 1-Bromo-3-Chloropropane MATERIAL SAFETY DATA SHEET.
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Fisher Scientific. (2010). SAFETY DATA SHEET: 1-Bromo-3-chloropropane.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: 1-Bromo-3-chloropropane.
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloropropan-2-ol. PubChem Compound Database.
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Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 1-Bromo-3-chloropropane.
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Carl ROTH. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane.
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National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloropropane. PubChem Compound Database.
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BLD Pharm. (n.d.). 4540-44-7|1-Bromo-3-chloropropan-2-ol.
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
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Ghisari, M., & Bonefeld-Jørgensen, E. C. (2023). Perspective on halogenated organic compounds. PubMed Central.
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-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2-chloropropan-1-ol. PubChem Compound Database.
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Validation & Comparative
A Tale of Two Precursors: A Comparative Guide to 1-Bromo-3-chloropropan-2-ol and Epichlorohydrin in Synthetic Chemistry
In the intricate world of synthetic chemistry, the choice of starting materials is paramount to the success of a reaction, influencing everything from yield and purity to cost and safety. Among the versatile C3 building blocks, 1-bromo-3-chloropropan-2-ol and epichlorohydrin stand out for their utility in constructing complex molecular architectures. While structurally related, their distinct functionalities—a halohydrin versus an epoxide—dictate divergent reactive pathways and, consequently, different strategic applications. This guide provides an in-depth comparison of these two critical reagents, offering insights into their reactivity, synthetic applications, and practical considerations to aid researchers in making informed decisions for their synthetic routes.
At a Glance: Key Physicochemical and Reactive Properties
A foundational understanding of the intrinsic properties of 1-bromo-3-chloropropan-2-ol and epichlorohydrin is crucial for predicting their behavior in a reaction. The table below summarizes their key characteristics.
| Property | 1-Bromo-3-chloropropan-2-ol | Epichlorohydrin |
| Structure | Br-CH2-CH(OH)-CH2-Cl | O(CH2)CH-CH2-Cl |
| Molar Mass | 173.44 g/mol [1] | 92.52 g/mol [2] |
| Functional Group | Halohydrin[3] | Epoxide[2] |
| Key Reactive Site(s) | Electrophilic carbons bearing halogens, nucleophilic hydroxyl group | Strained epoxide ring (electrophilic carbons) |
| Primary Reactivity | Nucleophilic substitution (at C1 and C3), intramolecular cyclization to form epichlorohydrin | Nucleophilic ring-opening |
| Boiling Point | Not readily available | 117.9 °C[2] |
| Solubility | Expected to be soluble in polar organic solvents | Miscible with most polar organic solvents, moderately soluble in water[2] |
The Crux of the Matter: Reactivity and Mechanistic Considerations
The synthetic utility of these two molecules is fundamentally dictated by their distinct functional groups. Epichlorohydrin's reactivity is dominated by the high ring strain of its epoxide ring, making it a potent electrophile.[2] In contrast, 1-bromo-3-chloropropan-2-ol, a halohydrin, possesses multiple reactive centers that can be selectively targeted.
Epichlorohydrin: The Strained Ring Eager to Open
Epichlorohydrin is a highly reactive electrophilic compound, a characteristic owed to its strained three-membered epoxide ring.[2] This inherent strain makes it susceptible to ring-opening reactions by a wide variety of nucleophiles. The reaction can proceed via two main pathways, depending on the reaction conditions:
-
Base-catalyzed ring-opening: Under basic or neutral conditions, the nucleophile attacks the less substituted carbon of the epoxide in a classic SN2 reaction.
-
Acid-catalyzed ring-opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring. The nucleophile then attacks the more substituted carbon, which bears a partial positive charge.
This reactivity makes epichlorohydrin a cornerstone in the synthesis of epoxy resins, where it reacts with bisphenol A to form a prepolymer that is subsequently cured.[4][5] It is also a precursor for the synthesis of glycerol, though this route has become less economically viable with the rise of biodiesel production, which yields glycerol as a byproduct.[2]
1-Bromo-3-chloropropan-2-ol: A Versatile Precursor with Multiple Handles
1-Bromo-3-chloropropan-2-ol offers a more nuanced reactivity profile due to the presence of three distinct functional sites: a primary carbon bearing a bromine, a primary carbon bearing a chlorine, and a secondary hydroxyl group. The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key feature; the C-Br bond is more labile and thus a better leaving group than the C-Cl bond. This allows for selective, sequential reactions.
A critical reaction of 1-bromo-3-chloropropan-2-ol is its intramolecular cyclization under basic conditions to form epichlorohydrin.[6] This reaction proceeds via deprotonation of the hydroxyl group, followed by an intramolecular SN2 attack of the resulting alkoxide on the carbon bearing the bromine. This transformation highlights the direct synthetic relationship between the two molecules.
Caption: Intramolecular cyclization of 1-bromo-3-chloropropan-2-ol to epichlorohydrin.
Synthetic Applications: Choosing the Right Tool for the Job
The choice between 1-bromo-3-chloropropan-2-ol and epichlorohydrin hinges on the desired synthetic outcome and the specific reaction conditions.
When to Choose Epichlorohydrin:
Epichlorohydrin is the reagent of choice for direct epoxide ring-opening reactions to introduce the 2-hydroxy-3-chloropropyl group. Its high reactivity makes it ideal for:
-
Polymer Synthesis: As a key monomer in the production of epoxy resins, elastomers, and other polymers.[7][8]
-
Glycerol Synthesis: While less common now, it remains a viable route for producing high-purity glycerol for pharmaceutical applications.[2]
-
Fine Chemical Synthesis: As a precursor in the synthesis of various organic compounds, including glycidyl ethers and esters.
When to Choose 1-Bromo-3-chloropropan-2-ol:
1-Bromo-3-chloropropan-2-ol provides greater flexibility for more complex synthetic strategies where sequential functionalization is required. Its applications include:
-
Pharmaceutical Intermediates: The differential reactivity of the C-Br and C-Cl bonds makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9][10]
-
Regioselective Syntheses: The ability to selectively react at the C-Br bond while leaving the C-Cl bond intact allows for the introduction of different functionalities at either end of the C3 chain.
-
In Situ Generation of Epichlorohydrin: In some cases, it may be advantageous to generate epichlorohydrin in situ from 1-bromo-3-chloropropan-2-ol under basic conditions, which can be useful for controlling the concentration of the highly reactive epoxide.
Experimental Protocols: A Practical Guide
Protocol 1: Synthesis of a Glycidyl Ether from Epichlorohydrin
This protocol details a representative synthesis of a glycidyl ether using epichlorohydrin and a generic alcohol (R-OH) under basic conditions.
Materials:
-
Epichlorohydrin
-
Alcohol (R-OH)
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., THF or DMF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Dissolve the alcohol (1.0 eq) in the anhydrous solvent in the round-bottom flask.
-
Add powdered sodium hydroxide (1.1 eq) to the solution and stir for 30 minutes at room temperature to form the alkoxide.
-
Slowly add epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the chosen solvent (e.g., 60 °C for THF) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired glycidyl ether.
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A Senior Application Scientist's Guide to Certified Analytical Standards for 1-Bromo-3-chloropropan-2-ol
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a matter of quality, but a fundamental pillar of patient safety. Among the most critical impurities are those classified as potentially genotoxic. 1-Bromo-3-chloropropan-2-ol (BCP), a reactive haloalcohol, often emerges as a process-related impurity or degradant that requires stringent control due to its structural alerts for genotoxicity. Accurate quantification of such impurities at trace levels is non-negotiable, and the foundation of any reliable analytical method is a high-quality, well-characterized certified reference material (CRM).
This guide provides an in-depth comparison of certified analytical standards for 1-Bromo-3-chloropropan-2-ol, offering field-proven insights into their selection and application. We will explore the nuances of certification, compare available standards, and provide a validated experimental protocol to demonstrate the tangible impact of standard selection on analytical performance.
The Imperative of Certified Reference Materials
Before delving into product comparisons, it is crucial to understand the metrological hierarchy that governs analytical standards. Not all reference materials are created equal. A Certified Reference Material (CRM) sits at a higher echelon of the quality pyramid than a standard simply labeled "high purity." A CRM is produced by a Reference Material Producer (RMP) accredited to ISO 17034 , an international standard that outlines the rigorous requirements for competence in their production.[1][2]
This accreditation ensures that the certified value of the material (e.g., purity) is established through a metrologically valid procedure, is accompanied by a stated uncertainty, and has established traceability to a higher-order standard, often from a National Metrology Institute like NIST.[3] Using an ISO 17034-accredited CRM provides the highest level of confidence in the accuracy and reliability of analytical measurements.[4]
Caption: Metrological hierarchy of analytical reference materials.
Comparative Analysis of 1-Bromo-3-chloropropan-2-ol Standards
The selection of a certified standard involves scrutinizing the Certificate of Analysis (CoA) and understanding the implications of its stated specifications. Below is a comparison of typical offerings for 1-Bromo-3-chloropropan-2-ol analytical standards.
| Feature | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Basic) |
| Product Grade | Certified Reference Material | Secondary Reference Standard | Analytical Standard |
| Accreditation | ISO 17034 | ISO 9001 | N/A |
| Certified Purity | 99.8% | 99.5% | ≥98.0% (by GC-FID) |
| Uncertainty | ± 0.05% | Not Stated | Not Stated |
| Format | 1.0 mg/mL in Acetonitrile | 100 mg (Neat) | 1 g (Neat) |
| Traceability | Documented to SI units | To in-house primary lot | Not Stated |
| CoA Contents | Certified value, uncertainty, homogeneity & stability data, expiry | Purity test result, chromatogram, lot number, re-test date | Purity, appearance, lot number |
| Best For | Method validation, reference standard qualification, regulatory submissions | Routine QC, working standard preparation | Early-stage R&D, non-critical applications |
Expert Insight: For pivotal studies, such as the validation of an analytical method for genotoxic impurity quantification, the choice is unequivocally the Supplier A type product.[5] The documented uncertainty is critical for establishing the uncertainty budget of the entire analytical procedure, a key requirement for method validation under ICH Q2(R1) guidelines. While more expensive, the cost is justified by the reduced risk of failed validation batches and regulatory queries. The pre-dissolved format also eliminates weighing errors for a highly toxic substance.
Experimental Protocol: Quantification of 1-Bromo-3-chloropropan-2-ol in a Drug Substance by GC-MS
This protocol outlines a robust and sensitive method for the determination of 1-Bromo-3-chloropropan-2-ol, a compound amenable to Gas Chromatography (GC) analysis. Given its potential presence at trace levels, Mass Spectrometry (MS) is the detector of choice for its superior sensitivity and selectivity.[6][7]
Principle
A drug substance is dissolved in a suitable solvent and analyzed by headspace gas chromatography-mass spectrometry (HS-GC-MS).[8][9] Quantification is performed against a multi-point calibration curve prepared from a certified reference standard. An internal standard can be used to improve precision.
Instrumentation & Materials
-
GC-MS System: Agilent 7890 GC with 5977 MS or equivalent.
-
Headspace Sampler: Agilent 7697A or equivalent.
-
GC Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent polar column).
-
Certified Standard: 1-Bromo-3-chloropropan-2-ol CRM (e.g., 1.0 mg/mL in Acetonitrile).
-
Internal Standard (IS): 1,3-dichloro-2-propanol-d5 (if used).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Vials: 20 mL headspace vials with PTFE/silicone septa.
Preparation of Solutions
-
Stock Standard (100 µg/mL): Dilute 1.0 mL of the 1.0 mg/mL CRM to 10.0 mL with DMF.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the stock standard in DMF to cover the desired range (e.g., 0.05 µg/mL to 2.0 µg/mL).
-
Sample Preparation (Targeting 1 ppm level): Accurately weigh 100 mg of the drug substance into a 20 mL headspace vial. Add 1.0 mL of DMF. Cap and vortex to dissolve.
GC-MS & Headspace Conditions
| Parameter | Setting | Rationale |
| HS Oven Temp. | 80 °C | Ensures efficient partitioning of the analyte into the headspace without degrading the sample. |
| HS Loop Temp. | 90 °C | Prevents condensation of the analyte in the transfer loop. |
| HS Transfer Line | 100 °C | Maintains the analyte in the gas phase during transfer to the GC inlet. |
| GC Inlet Temp. | 220 °C | Ensures rapid volatilization of the injected sample. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 220°C (hold 3 min) | Provides good separation of the analyte from solvent and matrix peaks. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions | m/z 79, 81 (for Bromine isotope pattern), 93, 95 | Characteristic fragment ions of 1-Bromo-3-chloropropan-2-ol. |
Data Analysis
-
Generate a linear regression curve by plotting the peak area of the analyte against its concentration for the calibration standards.
-
Determine the concentration of 1-Bromo-3-chloropropan-2-ol in the sample solution from the calibration curve.
-
Calculate the amount of the impurity in the drug substance (in ppm) using the following formula: Impurity (ppm) = (Concentration from curve (µg/mL) / Sample weight (g)) * Volume of solvent (mL)
Caption: A typical experimental workflow for impurity analysis.
Impact of Standard Quality: A Data-Driven Comparison
To illustrate the tangible difference in analytical outcomes, consider the following hypothetical validation data generated using a high-quality CRM versus a lower-purity, non-certified standard. The goal is to quantify a 1.0 ppm specification level.
| Validation Parameter | Certified Reference Material (CRM) | Non-Certified Standard (>98%) | Acceptance Criteria (ICH) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 85.1% - 110.5% | 80% - 120% (for trace levels) |
| Precision (% RSD, n=6) | 2.1% | 9.8% | ≤ 15% |
| Linearity (R²) | 0.9995 | 0.9912 | ≥ 0.99 |
| LOQ (ppm) | 0.5 ppm | 1.5 ppm | Sufficiently below specification |
Analysis of Results:
-
Accuracy & Precision: The CRM provides significantly better accuracy and precision. The wide recovery range and high variability with the non-certified standard suggest the presence of impurities that interfere with the analysis or an inaccurate purity value, leading to unreliable results.
-
Linearity: While both meet the basic R² requirement, the superior linearity of the CRM curve indicates a more reliable quantitative relationship.
-
Limit of Quantification (LOQ): This is the most critical failure. The LOQ achieved with the non-certified standard is above the required specification limit of 1.0 ppm, rendering the method unsuitable for its intended purpose. This is a direct consequence of the lower purity and potentially higher baseline noise from impurities in the standard itself.
Conclusion
The rigorous control of potentially genotoxic impurities like 1-Bromo-3-chloropropan-2-ol is a critical aspect of pharmaceutical quality assurance. This guide demonstrates that the choice of analytical standard is not a trivial detail but a foundational element that dictates the reliability, accuracy, and regulatory compliance of the entire analytical method.
Opting for a Certified Reference Material from an ISO 17034-accredited producer provides a metrologically sound basis for analysis, ensuring data integrity and building confidence in product safety. While alternatives exist for less critical applications, for the validation and routine monitoring of impurities that pose a risk to patient health, there is no substitute for the scientific rigor and quality assurance embedded in a true CRM.
References
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Bromo-3-chloropropan-2-ol and Its Derivatives
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of pharmaceutical development and fine chemical synthesis, 1-bromo-3-chloropropan-2-ol and its derivatives are valuable building blocks. Their trifunctional nature—comprising hydroxyl, bromo, and chloro moieties—offers a versatile scaffold for constructing more complex molecules. However, this same complexity necessitates a rigorous and multi-faceted approach to structural characterization. The potential for isomeric impurities and the need to confirm successful derivatization demand more than a cursory analytical glance.
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques essential for the unambiguous characterization of 1-bromo-3-chloropropan-2-ol. Moving beyond a simple recitation of data, we will explore the causality behind the spectral features, offering field-proven insights into experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for validating the structure and purity of these critical chemical entities. We will ground our discussion in fundamental principles and support our claims with data from authoritative sources, ensuring a self-validating and trustworthy analytical workflow.
Core Analytical Workflow: A Multi-Technique Strategy
The definitive characterization of 1-bromo-3-chloropropan-2-ol (BCHO) and its derivatives is not achieved by a single technique but by the synergistic convergence of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each step builds upon the last, from confirming functional groups to mapping the precise atomic connectivity.
Caption: Overall workflow for the spectroscopic characterization of BCHO derivatives.
Mass Spectrometry (MS): The First GATEWAY for Molecular Formula Validation
Mass spectrometry serves as the initial and most crucial checkpoint, providing the molecular weight and, critically, the elemental composition through isotopic patterns. For halogenated compounds, this technique is particularly powerful.
The Causality Behind Isotopic Patterns: The presence of bromine and chlorine atoms imparts a highly characteristic signature to the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Chlorine also has two, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one bromine and one chlorine atom will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺).
-
M⁺ Peak: Contains ⁷⁹Br and ³⁵Cl.
-
M+2 Peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl. This peak will be the most intense in the cluster.
-
M+4 Peak: Contains ⁸¹Br and ³⁷Cl.
The relative intensities of these peaks (approximately 3:4:1) provide unequivocal evidence for the presence of one Br and one Cl atom in the molecule.
Fragmentation Analysis: Beyond the molecular ion, fragmentation patterns reveal the molecule's connectivity. For 1-bromo-3-chloropropan-2-ol, common fragmentation pathways include the loss of water (M-18), cleavage of the C-C bonds, and loss of the halogen atoms or related fragments.
Comparative Data: BCHO vs. an Acetate Derivative
| Species | Formula | MW ( g/mol ) | Expected Molecular Ion Cluster (m/z) | Key Fragments (m/z) |
| 1-Bromo-3-chloropropan-2-ol (BCHO) | C₃H₆BrClO | 173.44[1] | 172, 174, 176 | 155/157/159 ([M-H₂O]⁺), 93/95 ([M-CH₂Br]⁺), 79/81 ([CH₂Br]⁺) |
| 1-Bromo-3-chloropropan-2-yl acetate | C₅H₈BrClO₂ | 215.47 | 214, 216, 218 | 172/174/176 ([M-CH₂CO]⁺), 155/157 ([M-CH₃COO]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Instrument Setup:
-
Injector: Set to 250°C, split mode (e.g., 50:1).
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion cluster and fragmentation pattern.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. It is particularly effective for comparing a parent alcohol like BCHO with its derivatives (e.g., esters or ethers) by tracking the appearance or disappearance of key vibrational bands.[2]
Key Vibrational Modes for BCHO:
-
O-H Stretch (Alcohol): A strong and characteristically broad absorption band appears between 3200-3600 cm⁻¹. This breadth is due to hydrogen bonding. Its presence is a primary indicator of the hydroxyl group.
-
C-H Stretch (Aliphatic): Medium to strong absorptions just below 3000 cm⁻¹.
-
C-O Stretch (Alcohol): A strong band in the 1050-1150 cm⁻¹ region confirms the C-O bond.
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C-Cl and C-Br Stretches: These absorptions occur in the fingerprint region (below 850 cm⁻¹). Specifically, C-Cl stretches are typically found between 850-550 cm⁻¹ and C-Br stretches from 690-515 cm⁻¹.[3][4] While specific assignment can be difficult due to overlapping peaks, their presence in this region is consistent with the structure.
Comparative Analysis: Disappearance of the O-H Band When BCHO is converted to its acetate ester, the most dramatic change in the IR spectrum is the complete disappearance of the broad O-H stretch and the simultaneous appearance of a very strong, sharp C=O (carbonyl) stretch around 1735-1750 cm⁻¹. This provides definitive proof of the reaction's success.
Summary of Key IR Absorptions
| Functional Group | Vibrational Mode | BCHO (Expected Wavenumber, cm⁻¹) | 1-Bromo-3-chloropropan-2-yl acetate (Expected) |
| Hydroxyl | O-H Stretch | 3200-3600 (Broad, Strong) | Absent |
| Carbonyl | C=O Stretch | Absent | ~1740 (Sharp, Very Strong) |
| Aliphatic C-H | C-H Stretch | 2850-2960 (Medium-Strong) | 2850-2960 (Medium-Strong) |
| Alcohol/Ester C-O | C-O Stretch | ~1100 (Strong) | ~1240 (Strong, Ester C-O) |
| Halogenated Carbon | C-Cl / C-Br Stretch | 550-850 (Multiple, Medium-Strong) | 550-850 (Multiple, Medium-Strong) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for an unambiguous assignment.
Caption: Relationship between the BCHO structure and its expected unique NMR signals.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Interpreting the Spectrum of BCHO:
-
Chemical Shift: The electronegativity of the attached atoms (Br, Cl, O) deshields the adjacent protons, shifting their signals downfield. Protons on the bromine-bearing carbon (CH₂Br) will be further downfield than those on the chlorine-bearing carbon (CH₂Cl), which in turn are downfield from a standard alkane. The proton on the carbon with the hydroxyl group (CHOH) will also be significantly downfield.
-
Integration: The integral of the peaks will correspond to the number of protons in each environment, expecting a 2:1:2 ratio for the CH₂Cl, CHOH, and CH₂Br protons, respectively.
-
Multiplicity (Splitting): The n+1 rule dictates the splitting pattern.
-
CH₂Br protons: Split by the adjacent CH proton (n=1), appearing as a doublet.
-
CH₂Cl protons: Split by the adjacent CH proton (n=1), appearing as a doublet.
-
CHOH proton: Split by the two protons on the CH₂Br group (n=2) and the two protons on the CH₂Cl group (n=2), potentially resulting in a complex multiplet (a pentet if coupling constants are similar).
-
OH proton: This signal can be a broad singlet and its position is concentration-dependent. It may not show coupling to adjacent protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For BCHO, three distinct signals are expected. The chemical shifts are highly sensitive to the electronegativity of the attached halogens and oxygen. Similar to ¹H NMR, carbons bonded to Br, Cl, and OH will be shifted downfield. For a related compound, 1-bromo-3-chloropropane, the peaks are observed at approximately 30, 35, and 43 ppm.[5][6] We can expect a similar pattern for BCHO, with the C-OH carbon being the most downfield.
Comparative Spectroscopic Data Table
| Position | ¹H NMR (BCHO) | ¹³C NMR (BCHO) | ¹H NMR (Acetate Derivative) | ¹³C NMR (Acetate Derivative) |
| C1 (-CH₂Br) | Doublet, ~3.6 ppm | ~35 ppm | Doublet, ~3.7 ppm | ~33 ppm |
| C2 (-CHOH/-CHOAc) | Multiplet, ~4.1 ppm | ~70 ppm | Multiplet, ~5.2 ppm | ~72 ppm |
| C3 (-CH₂Cl) | Doublet, ~3.8 ppm | ~48 ppm | Doublet, ~3.9 ppm | ~45 ppm |
| -OCOCH₃ | N/A | N/A | Singlet, ~2.1 ppm | ~21 ppm (CH₃), ~170 ppm (C=O) |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR (e.g., 128-1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Conclusion: A Synthesis of Spectroscopic Evidence
The robust characterization of 1-bromo-3-chloropropan-2-ol and its derivatives is a clear example of the power of a multi-technique spectroscopic approach. Mass spectrometry provides the foundational confirmation of molecular weight and elemental formula. Infrared spectroscopy offers a rapid and definitive check for the presence or transformation of key functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the high-resolution structural map, confirming atomic connectivity and stereochemical relationships.
By systematically applying this workflow, researchers can proceed with confidence, knowing their materials are structurally validated and pure. This analytical rigor is not merely an academic exercise; it is a prerequisite for reproducible science and the successful development of novel chemical entities in any professional setting.
References
-
PubChem. 1-Bromo-3-chloropropan-2-ol | C3H6BrClO. National Center for Biotechnology Information. [Link]
-
Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 1-Bromo-3-chloropropane. [Link]
-
Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Ashenhurst, J. (2016). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. [Link]
-
SpectraBase. 1-Bromo-3-chloro-propane - 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]
-
National Institute of Standards and Technology (NIST). 1-bromo-3-chloropropan-2-ol. NIST Chemistry WebBook. [Link]
-
Chemistry Steps. Halohydrins from Alkenes. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. [Link]
-
Chegg. (2020). The 13C NMR spectrum of 1-bromo-3-chloropropane. [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
-
bartleby. (2021). The 13C NMR spectrum of 1-bromo-3-chloropropane contains peaks at δ 30, δ 35, and δ 43. [Link]
-
International Agency for Research on Cancer (IARC). (2019). SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123. [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chegg.com [chegg.com]
- 6. Answered: The 13C NMR spectrum of 1-bromo-3-chloropropane contains peaks at δ 30, δ 35, and δ 43. Assign these signals to the appropriate carbons. | bartleby [bartleby.com]
A Comparative Guide to the Synthetic Pathways of 1-Bromo-3-chloropropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloropropan-2-ol is a versatile bifunctional molecule whose strategic importance lies in its ability to introduce a three-carbon backbone with three distinct reactive centers: a hydroxyl group and two different halogen atoms. This trifecta of functionality makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The selection of an appropriate synthetic pathway is paramount, as it directly impacts yield, purity, cost-effectiveness, and scalability. This guide will compare the two most prominent synthetic strategies: the ring-opening of epichlorohydrin and the selective bromination of 3-chloro-1,2-propanediol.
Visualizing the Synthetic Landscape
Caption: Overview of the two primary synthetic pathways to 1-Bromo-3-chloropropan-2-ol.
Pathway 1: Ring-Opening of Epichlorohydrin with Hydrogen Bromide
This is the most direct and commonly employed method for the synthesis of 1-bromo-3-chloropropan-2-ol. The reaction involves the acid-catalyzed nucleophilic ring-opening of the epoxide ring of epichlorohydrin by the bromide ion from hydrogen bromide.
Mechanistic Insights
The reaction proceeds via a protonated epoxide intermediate. The bromide ion then attacks one of the two electrophilic carbon atoms of the epoxide ring. The regioselectivity of this attack is a crucial aspect of this synthesis. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom in the absence of significant steric hindrance. However, in the case of epichlorohydrin, the electron-withdrawing effect of the chloromethyl group influences the electron density distribution in the protonated epoxide.
This leads to a preferential attack of the bromide ion at the less sterically hindered terminal carbon (C1), yielding the desired 1-bromo-3-chloropropan-2-ol as the major product. A minor amount of the isomeric 2-bromo-3-chloropropan-1-ol is also formed from the attack at the central carbon (C2).
Caption: Mechanism of Epichlorohydrin Ring-Opening with HBr.
Experimental Protocol
Materials:
-
Epichlorohydrin
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of epichlorohydrin (1.0 eq.) in diethyl ether at 0 °C, slowly add hydrobromic acid (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-bromo-3-chloropropan-2-ol.
Performance Data
| Parameter | Value | Reference |
| Yield | 75-85% | [1] |
| Regioselectivity (1-bromo:2-bromo) | ~9:1 | [1] |
| Reaction Time | 12-24 hours | - |
| Temperature | 0 °C to Room Temperature | - |
| Purity (after distillation) | >98% | - |
Pathway 2: Selective Bromination of 3-Chloro-1,2-propanediol
An alternative approach involves the selective bromination of one of the hydroxyl groups of 3-chloro-1,2-propanediol. This pathway offers the potential for higher regioselectivity if the primary hydroxyl group can be targeted over the secondary one. Reagents like phosphorus tribromide (PBr₃) or the Appel reaction are commonly used for such transformations.
Mechanistic Considerations
With a reagent like PBr₃, the reaction proceeds through the formation of a phosphite ester intermediate with one of the hydroxyl groups. The bromide ion then displaces this activated group in an Sₙ2 reaction. The primary hydroxyl group is generally more sterically accessible and therefore reacts preferentially, leading to the desired 1-bromo-3-chloropropan-2-ol. However, over-reaction to form the dibrominated product is a potential side reaction that needs to be carefully controlled.
The Appel reaction (using CBr₄ and PPh₃) offers a milder alternative that also proceeds via an Sₙ2 mechanism, often with high selectivity for primary alcohols.
Caption: Mechanism of Selective Bromination of 3-Chloro-1,2-propanediol.
Experimental Protocol (Using PBr₃)
Materials:
-
3-Chloro-1,2-propanediol
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-chloro-1,2-propanediol (1.0 eq.) in anhydrous dichloromethane and cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (0.35 eq., to favor mono-bromination) to the stirred solution.
-
Maintain the temperature at 0 °C for 1-2 hours, then allow the reaction to proceed at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC.
-
Carefully quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or fractional distillation.
Performance Data
| Parameter | Value | Reference |
| Yield | 60-70% | - |
| Selectivity | Good for primary -OH, but over-reaction is a concern | - |
| Reaction Time | 3-6 hours | - |
| Temperature | 0 °C to Room Temperature | - |
| Purity (after chromatography) | >97% | - |
Comparative Analysis
| Feature | Pathway 1: Epichlorohydrin Ring-Opening | Pathway 2: Selective Bromination of 3-Chloro-1,2-propanediol |
| Starting Material Availability | Epichlorohydrin is a readily available and inexpensive industrial chemical. | 3-Chloro-1,2-propanediol can be synthesized from glycerol, a renewable resource, but may be more expensive than epichlorohydrin. |
| Number of Steps | Single step from a common starting material. | Can be a two-step process if starting from glycerol. |
| Yield | Generally higher (75-85%). | Moderate (60-70%), can be affected by over-reaction. |
| Regioselectivity | Good, but produces an isomeric byproduct that may require careful purification. | Potentially higher for the desired isomer, but control of reaction stoichiometry is critical to avoid side products. |
| Reaction Conditions | Mild to moderate, but requires handling of corrosive HBr. | Can be performed under mild conditions (Appel) or requires careful handling of PBr₃. |
| Purification | Fractional distillation is usually effective. | May require column chromatography, which can be less scalable. |
| Safety Considerations | Epichlorohydrin is a suspected carcinogen and requires careful handling. HBr is highly corrosive. | PBr₃ is toxic and reacts violently with water. Solvents like dichloromethane have health and environmental concerns. |
| Cost-Effectiveness | Generally more cost-effective due to fewer steps and cheaper starting materials. | Can be more expensive due to the cost of the diol and brominating agents, and potentially more complex purification. |
| Scalability | Well-established and scalable process. | Scalability may be limited by the need for chromatography and precise stoichiometric control. |
Conclusion and Recommendations
For the large-scale, cost-effective production of 1-bromo-3-chloropropan-2-ol, the ring-opening of epichlorohydrin with hydrogen bromide (Pathway 1) is the superior method. Its single-step nature, high yield, and the use of readily available starting materials make it the more industrially viable option. The primary challenge lies in the separation of the isomeric byproduct, which can be addressed through efficient fractional distillation.
The selective bromination of 3-chloro-1,2-propanediol (Pathway 2) , while offering the potential for higher regioselectivity, is a more nuanced process. It is a valuable alternative for smaller-scale syntheses where precise control over the product's isomeric purity is paramount and the additional costs and purification steps are justifiable. The use of milder brominating agents like those in the Appel reaction can enhance the selectivity of this pathway.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing the need for purity, yield, cost, and scale. This guide provides the foundational knowledge and experimental framework to make an informed decision.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2018).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Beilstein Journal of Organic Chemistry. (Relevant articles on epoxide ring-opening reactions). Available at: [Link]
-
Journal of Organic Chemistry. (Relevant articles on selective halogenation). Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 1-Bromo-3-chloropropan-2-ol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Bromo-3-chloropropan-2-ol (CAS No. 4540-44-7), a halogenated alcohol demanding careful management. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Understanding the Hazard Profile
Key Anticipated Hazards:
-
Toxicity: Halogenated organic compounds are often toxic if inhaled, ingested, or absorbed through the skin.[1][2] Acute exposure can lead to irritation of the respiratory tract, skin, and eyes.[3] Chronic exposure may pose more severe health risks.
-
Environmental Hazard: These compounds can be harmful to aquatic life with long-lasting effects.[2] Improper disposal can lead to the contamination of soil and groundwater.
-
Reactivity: While many halogenated organics are stable, they can be incompatible with strong oxidizing agents, strong bases, and certain metals.[4]
-
Combustibility: Although not always highly flammable, many organic compounds will burn, and upon combustion, halogenated compounds can release toxic and corrosive fumes such as hydrogen bromide and hydrogen chloride.
Table 1: Anticipated Hazard Classification for 1-Bromo-3-chloropropan-2-ol
| Hazard Class | Anticipated Classification | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Skull and Crossbones or Exclamation Mark |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | Category 2A | Exclamation Mark |
| Specific Target Organ Toxicity | Potential for respiratory tract irritation | Exclamation Mark |
| Hazardous to the Aquatic Environment | Acute and Chronic Hazard | Environment |
Note: This table is based on data for similar compounds and general chemical principles. Always handle with caution as if the compound is of high toxicity.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to personal protection is non-negotiable when handling 1-Bromo-3-chloropropan-2-ol. The following PPE is mandatory to prevent exposure:
-
Hand Protection: Wear nitrile rubber gloves. Given the potential for rapid permeation by some halogenated solvents, consider double-gloving. Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are required. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A fully buttoned lab coat is the minimum requirement. For larger quantities or when there is a risk of significant spills, a chemical-resistant apron is recommended. Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.
-
Respiratory Protection: All handling of 1-Bromo-3-chloropropan-2-ol that may generate vapors or aerosols must be conducted in a certified chemical fume hood.
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
Do:
-
Collect waste 1-Bromo-3-chloropropan-2-ol in a designated, leak-proof, and clearly labeled container.[5]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
Label the container with "Hazardous Waste," the full chemical name "1-Bromo-3-chloropropan-2-ol," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Do Not:
-
Mix 1-Bromo-3-chloropropan-2-ol with non-halogenated organic waste.[6]
-
Mix with incompatible chemicals such as strong acids, bases, or oxidizing agents.
-
Dispose of this chemical down the drain.[5]
The rationale for segregating halogenated from non-halogenated waste is primarily due to the different disposal methods required. Halogenated organic compounds necessitate incineration at high temperatures to ensure the complete destruction of the molecules and to scrub the resulting acidic gases.[6] This process is more complex and costly than the fuel blending or recycling options available for non-halogenated solvents.[7]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the procedural steps for the safe disposal of 1-Bromo-3-chloropropan-2-ol from the laboratory setting to its final management by a licensed waste disposal contractor.
Step 1: Waste Identification and Characterization
-
Confirm that the waste is indeed 1-Bromo-3-chloropropan-2-ol.
-
As a halogenated organic compound, it is likely to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with a potential waste code of F001 or F002 if it is a spent solvent.[8][9][10]
Step 2: Containerization and Labeling
-
Select a suitable waste container as described in the segregation section.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
Affix a completed hazardous waste label to the container.
Step 3: Accumulation
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 4: Scheduling a Pickup
-
Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Step 5: Final Disposal
-
The licensed waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The primary method of disposal for halogenated organic waste is high-temperature incineration.[6][11] This process ensures the complete destruction of the hazardous constituents.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Bromo-3-chloropropan-2-ol.
Caption: Decision and action flow for the compliant disposal of 1-Bromo-3-chloropropan-2-ol.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spills (requiring emergency response):
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
If safe to do so, close the door to the affected area to contain vapors.
-
Provide the emergency response team with as much information as possible about the spilled chemical.
-
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 1-Bromo-3-chloropropan-2-ol, thereby upholding the highest standards of laboratory practice and regulatory compliance.
References
-
Carl Roth. (2024, March 2). Safety Data Sheet: 1-Bromo-3-chloropropane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
New Jersey Department of Health. (2003, April). BROMOPROPANE HAZARD SUMMARY. Retrieved from [Link]
-
Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]
-
Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloropropan-2-ol. Retrieved from [Link]
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- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
